1-Tert-butyl-3,5-diiodobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-3,5-diiodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12I2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWDPUVVJSFQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Tert-butyl-3,5-diiodobenzene CAS number and physical data
An In-depth Technical Guide to 1-Tert-butyl-3,5-diiodobenzene
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-tert-butyl-3,5-diiodobenzene, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, reactivity, and safe handling protocols, grounded in established scientific principles and experimental insights.
Core Compound Profile and Physicochemical Data
1-Tert-butyl-3,5-diiodobenzene is a disubstituted aromatic hydrocarbon. The presence of a sterically demanding tert-butyl group flanked by two iodine atoms at the meta positions makes it a unique building block. The iodine atoms serve as excellent leaving groups for forming new carbon-carbon and carbon-heteroatom bonds, while the tert-butyl group imparts significant solubility in organic solvents and influences the regioselectivity of subsequent reactions through steric hindrance.
Key Physical and Chemical Identifiers
| Property | Value | Source(s) |
| CAS Number | 148209-54-5 | [1][2] |
| Molecular Formula | C₁₀H₁₂I₂ | [1][2] |
| Molecular Weight | 386.01 g/mol | [1][2] |
| SMILES | CC(C)(C)C1=CC(=CC(=C1)I)I | [1][2] |
| MDL Number | MFCD27945000 | [1][2] |
| Appearance | Likely a solid at room temperature (based on related structures) | Inferred |
| Storage | 2-8°C, sealed in dry conditions, protected from light | [1][2] |
Synthesis Strategy: Electrophilic Aromatic Iodination
The most logical and established pathway for synthesizing 1-tert-butyl-3,5-diiodobenzene is through the direct electrophilic iodination of tert-butylbenzene. The tert-butyl group is an ortho-, para-directing activator; however, its significant steric bulk heavily disfavors substitution at the ortho positions. Consequently, iodination occurs primarily at the para position first, followed by substitution at the meta positions relative to the initial iodine. To achieve the 3,5-diiodo substitution pattern, a precursor already bearing a directing group at the 1-position is required.
A plausible approach involves the direct di-iodination of 1-tert-butylbenzene using a potent iodinating agent.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 1-tert-butyl-3,5-diiodobenzene.
Detailed Experimental Protocol: Electrophilic Iodination
This protocol is a representative procedure based on established methods for aromatic iodination.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1-tert-butylbenzene (1.0 eq) and glacial acetic acid as the solvent.
-
Reagent Preparation: Prepare the iodinating mixture by cautiously adding concentrated sulfuric acid to a suspension of iodine (I₂) (2.2 eq) and periodic acid (HIO₃) (0.9 eq) in glacial acetic acid. The in-situ generation of the highly electrophilic iodine species (I⁺) is critical for the reaction to proceed efficiently with a moderately activated ring.
-
Reaction Execution: Heat the flask containing tert-butylbenzene to 60-70°C. Add the iodinating mixture dropwise over 1-2 hours while maintaining the temperature.
-
Monitoring and Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, cool the mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium bisulfite to quench any unreacted iodine.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Causality Note: The use of a strong acid catalyst and an oxidizing agent (like HIO₃) is crucial to generate a potent electrophilic iodine species capable of overcoming the moderate activation of the benzene ring and achieving disubstitution.
Chemical Reactivity and Key Applications
The synthetic utility of 1-tert-butyl-3,5-diiodobenzene stems from the reactivity of its two carbon-iodine bonds. These bonds are prime candidates for participation in a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
Core Application: Palladium-Catalyzed Cross-Coupling
This compound is an ideal substrate for sequential or double cross-coupling reactions such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations. The two iodine atoms can be functionalized stepwise by carefully controlling stoichiometry and reaction conditions, or simultaneously to create C₂-symmetric molecules.
Illustrative Workflow: Suzuki Coupling
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
-
Inert Atmosphere: To a Schlenk flask, add 1-tert-butyl-3,5-diiodobenzene (1.0 eq), the desired arylboronic acid (2.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reagent Addition: Add a base, such as potassium carbonate (3.0 eq), and a solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes. Heat the reaction mixture to reflux (typically 80-100°C) and stir vigorously for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature and add water.
-
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired biaryl product.
Self-Validation Insight: The success of the coupling is validated by the disappearance of the starting aryl iodide and the appearance of a new, less polar spot on the TLC plate. Final confirmation is achieved through characterization of the purified product by NMR spectroscopy and mass spectrometry.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with 1-tert-butyl-3,5-diiodobenzene due to its potential hazards.
Hazard Identification
The compound is classified with the following hazard statements:
Handling and Personal Protective Equipment (PPE)
-
Always handle this chemical in a well-ventilated fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Avoid breathing dust, fumes, or vapors.[1]
-
Wash hands thoroughly after handling.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, as recommended at 2-8°C.[1][2] This mitigates potential degradation from light or moisture.
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.
Conclusion
1-Tert-butyl-3,5-diiodobenzene is a valuable and versatile reagent for synthetic organic chemistry. Its well-defined structure, characterized by two reactive iodine atoms and a sterically influential tert-butyl group, makes it an excellent substrate for constructing complex molecules via cross-coupling chemistry. Understanding its synthesis, reactivity, and proper handling procedures is essential for leveraging its full potential in research and development, particularly in the fields of materials science and medicinal chemistry.
References
-
Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione, ResearchGate, [Online]. Available: [Link]. [Accessed: Mar. 07, 2026].
-
Synthesis of 1,3,5-tri-tert. Butylbenzene, J. Am. Chem. Soc., [Online]. Available: [Link]. [Accessed: Mar. 07, 2026].
Sources
Thermal stability analysis of 1-Tert-butyl-3,5-diiodobenzene for materials science
Thermal Stability Analysis of 1-Tert-butyl-3,5-diiodobenzene: A Technical Guide for Materials Science
Executive Summary: The Structural Anchor of Advanced Materials
1-Tert-butyl-3,5-diiodobenzene (CAS: 148209-54-5) has emerged as a critical halogenated building block in the synthesis of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and organic electronic materials. Its unique structural motif—a bulky tert-butyl group providing solubility and steric control, flanked by two reactive iodine sites—makes it an ideal candidate for Suzuki, Sonogashira, and Ullmann coupling reactions.
However, the thermal stability of this precursor is often the rate-limiting factor in material purity and device longevity. This guide provides a comprehensive analysis of its thermal behavior, detailing the physicochemical properties, degradation mechanisms, and precise characterization protocols required to ensure integrity during high-temperature polymerization and sublimation purification.
Physicochemical Profile & Thermal Expectations
Understanding the molecular architecture is the first step in predicting thermal behavior. The tert-butyl group introduces significant steric bulk, which disrupts crystal packing, typically lowering the melting point compared to its un-alkylated analog (1,3,5-triiodobenzene). Conversely, the heavy iodine atoms increase London dispersion forces, elevating the boiling point.
| Property | Value / Prediction | Source/Rationale |
| CAS Number | 148209-54-5 | Confirmed Identifier |
| Molecular Formula | C₁₀H₁₂I₂ | Structure Verification |
| Molecular Weight | 386.01 g/mol | Calculated |
| Physical State | Low-melting solid or viscous liquid | Steric disruption of crystal lattice |
| Predicted Boiling Point | ~321°C (at 760 mmHg) | Structure-Property Relationship [1] |
| Primary Decomposition Risk | C–I Bond Homolysis | Weakest bond energy (~240 kJ/mol) |
| Secondary Decomposition | De-tert-butylation | Acid-catalyzed or radical cleavage (>350°C) |
Critical Note: Confusion often arises with 1,3-di-tert-butyl-5-iodobenzene (CAS 37055-53-1). Ensure the Certificate of Analysis (CoA) confirms the di-iodo structure (C₁₀H₁₂I₂) before proceeding.
Thermal Analysis Methodology
To validate the suitability of 1-Tert-butyl-3,5-diiodobenzene for high-temperature applications (e.g., solvothermal synthesis of COFs at 120°C or sublimation at 150°C), a dual-modality approach using TGA and DSC is mandatory.
Thermogravimetric Analysis (TGA)
Objective: Determine the onset of vaporization (sublimation/evaporation) versus chemical decomposition.
-
Protocol:
-
Instrument: High-sensitivity TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).
-
Pan: Alumina (
) or Platinum ( ) to avoid reaction with iodine. Avoid Aluminum pans above 500°C. -
Atmosphere:
-
Inert (
): To determine intrinsic thermal stability (ramp 10°C/min to 600°C). -
Oxidative (Air): To assess storage stability and combustion profile.
-
-
Key Observation: Look for a clean, single-step weight loss.
-
100% Mass Loss < 300°C: Indicates sublimation/evaporation (Desirable for purification).
-
Residue > 5%: Indicates decomposition (polymerization or charring).
-
-
Differential Scanning Calorimetry (DSC)
Objective: Identify phase transitions (melting point, glass transition) and exothermic decomposition events.
-
Protocol:
-
Instrument: Heat-flux DSC.
-
Pan: Hermetically sealed Gold (
) or Aluminum ( ) pans. Warning: Iodine vapor can corrode Al pans at high T; Gold is preferred for stability testing. -
Cycle: Heat-Cool-Heat (-20°C to 250°C at 5°C/min).
-
Key Observation:
-
Endotherm (Low T): Melting point (likely 40–70°C).
-
Exotherm (High T > 200°C): C–I bond cleavage. STOP heating immediately if a sharp exotherm is observed to protect the sensor.
-
-
Degradation Mechanisms
The thermal failure of 1-Tert-butyl-3,5-diiodobenzene follows distinct mechanistic pathways. Understanding these allows researchers to mitigate degradation during synthesis.
Pathway A: Homolytic Deiodination (Radical Mechanism)
At temperatures exceeding 200°C, or under UV irradiation, the C–I bond (bond dissociation energy ~65 kcal/mol) can undergo homolytic cleavage. This generates an aryl radical and an iodine radical (
-
Consequence: The aryl radical can attack solvent molecules or other monomers, leading to uncontrolled cross-linking and "tar" formation.
-
Mitigation: Store in amber vials; perform high-temperature reactions in the dark.
Pathway B: De-tert-butylation (Acid-Catalyzed)
While the tert-butyl group is generally robust, the presence of trace acid (e.g., HI generated from deiodination) can catalyze the cleavage of the alkyl group, releasing isobutylene.
-
Consequence: Loss of solubility and steric protection; formation of 1,3-diiodobenzene impurities.
Visualization: Stability Analysis Workflow
The following diagram outlines the logical flow for characterizing the thermal stability of the precursor.
Figure 1: Decision matrix for thermal characterization of halogenated precursors.
Applications & Implications for Materials Science
Sublimation Purification
For organic electronics (OLEDs, OFETs), purity >99.9% is required.
-
Insight: If TGA confirms clean evaporation (0% residue), vacuum sublimation is the preferred purification method.
-
Parameter: Set sublimation temperature to
under high vacuum ( Torr).
Solvothermal Synthesis (COFs/MOFs)
When used as a linker in solvothermal synthesis, the reaction temperature (typically 80–120°C) must be well below the onset of deiodination.
-
Risk: If the reaction temperature is too high (>150°C), iodine leaching occurs, poisoning the catalyst (e.g., Pd in Suzuki coupling) and introducing defects in the framework.
Detailed Experimental Protocol: Thermal Stability Check
Materials:
-
Reference Standard: Indium (for DSC calibration).
Step-by-Step Procedure:
-
Sample Preparation:
-
Weigh 5–10 mg of sample into a tared alumina TGA pan.
-
Ensure the sample is evenly distributed to prevent thermal gradients.
-
-
TGA Run (Screening):
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 600°C under flowing Nitrogen (50 mL/min).
-
Data Analysis: Calculate
(temperature at 5% mass loss). If , the material is volatile; ensure this is evaporation, not decomposition, by checking for char.
-
-
Isothermal Stability (Simulation):
-
Heat to the intended application temperature (e.g., 120°C).
-
Hold for 12 hours.
-
Pass Criteria: Mass loss < 1% per hour (after initial volatile loss).
-
-
Reporting:
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12022188, 1,3-Di-tert-butyl-5-iodobenzene. (Note: Used for structural analog comparison). Retrieved from [Link]
-
NIST Chemistry WebBook. (2023). Benzene, 1,3,5-tri-tert-butyl- Thermochemical Data. (Used for tert-butyl group stability benchmarking). Retrieved from [Link]
-
American Chemical Society. (2013). Thermal Decomposition of Aryl Iodides. Journal of Organic Chemistry. (General mechanism reference). Retrieved from [Link]
Sources
Electronic & Synthetic Profile: 1-Tert-butyl-3,5-diiodobenzene as a Ligand Scaffold
[1][2]
Executive Summary
1-Tert-butyl-3,5-diiodobenzene (CAS: 148209-54-5) serves as a critical "hub" precursor in the design of functional materials, particularly Metal-Organic Frameworks (MOFs) and Pincer Ligands .[1][2] Its utility is derived from its specific meta-substitution pattern, which allows for the installation of coordinating arms (via the iodides) while the tert-butyl group at the C1 position provides essential solubility and steric bulk.[1] This guide analyzes its electronic architecture, details high-fidelity synthesis routes, and provides protocols for its conversion into advanced ligand systems.[1]
Molecular Architecture & Electronic Profile[1]
The utility of this precursor is dictated by the interplay between the steric bulk of the tert-butyl group and the lability of the C–I bonds.
Electronic Vectors[1][3]
-
Inductive Effect (+I): The tert-butyl group exerts a positive inductive effect (+I).[1][2][3] However, because it is meta to the iodine substituents, this electron donation is not directly conjugated to the reaction centers. This results in a benzene ring that is moderately electron-rich compared to unsubstituted 1,3-diiodobenzene, but without the deactivation of the C–I bond that would occur with para donation.[1]
-
Reactivity Implication: The C–I bonds remain highly active for oxidative addition to transition metals (Pd, Pt, Ni).[3] The electron-rich nature of the scaffold stabilizes high-oxidation-state intermediates (e.g., Ar-Pd(II)-I) post-addition, preventing reductive elimination pathways that lead to homocoupling side products.[1]
Steric Mapping (A-Values)
The tert-butyl group (A-value ~5.[1][2][3]0) acts as a "solubility anchor."[1][3] In MOF synthesis, this bulk prevents the collapse of porous networks (interpenetration).[3] In homogeneous catalysis, it prevents the formation of inactive dimeric species by shielding the "back" of the ligand system.
Figure 1: Structural-functional relationship of the precursor.[1][3] The t-butyl group provides solubility and electronic stabilization, while the iodides serve as orthogonal reaction sites.[1]
Synthesis Pathways[1][4][5]
For high-purity applications (e.g., OLEDs or pharmaceutical catalysis), the "Classical" nitration route is often insufficient due to isomer contamination.[1] The Modern C–H Activation Route is recommended.
Method A: Iridium-Catalyzed C–H Borylation (Recommended)
This method exploits the steric directing effect of Ir-catalysts to selectively borylate the meta positions of tert-butylbenzene, followed by iododeboronation.[1]
-
Step 1: Borylation
-
Catalyst: [Ir(OMe)(cod)]₂ + dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine).[1][3]
-
Condition: Reflux in THF/Hexane.[2]
-
Selectivity: The bulky tert-butyl group blocks ortho borylation.[1][2] The statistical probability favors meta over para (2:1), but the catalyst system amplifies this to >95% meta-selectivity (3,5-bis(boryl)).[1][3]
-
Step 2: Iododeboronation
Method B: Classical Sandmeyer Route (Legacy)[1][2][3]
Ligand Design & Functionalization
The precursor is primarily used to generate two classes of ligands.
MOF Linkers (5-Tert-butylisophthalic Acid)
The diiodide is converted to a dicarboxylic acid.[1][2] The tert-butyl group in the resulting MOF (e.g., modified MOF-5 or HKUST-1) protrudes into the pore, increasing the hydrophobicity and modifying gas adsorption selectivity (e.g., H₂ vs N₂).[1]
-
Transformation: Lithiation (
-BuLi, -78°C) followed by CO₂ quench.[1] -
Advantage: Higher purity than direct oxidation of 1,3-dimethyl-5-tert-butylbenzene.[1][2]
NCN & PCP Pincer Ligands
The 3,5-iodine positions allow for the introduction of donor arms (Phosphines or Amines), creating a tridentate "pincer" pocket.
-
Transformation: Sonogashira coupling with alkynes or Suzuki coupling with pyridyl-boronates.[1]
-
Result: The metal binds at C2 (between the arms), but the tert-butyl group at C5 (relative to the metal) acts as a remote electronic tuner and solubility aid.[1][3]
Figure 2: Divergent synthesis pathways from the diiodo-precursor to functional materials.
Experimental Protocol: Suzuki Cross-Coupling
Objective: Synthesis of 1,3-bis(pyridin-4-yl)-5-tert-butylbenzene (N-C-N scaffold precursor).
Reagents
Procedure
-
Degassing: Charge a Schlenk flask with the diiodide, boronic acid, and base. Cycle vacuum/Argon 3 times.
-
Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon.[3]
-
Solvation: Add degassed solvent mixture via syringe.
-
Reaction: Heat to 90°C for 24 hours. The solution will darken as Pd(0) is generated.[3]
-
Workup: Cool to RT. Dilute with EtOAc. Wash with brine. Dry organic phase over MgSO₄.[2]
-
Purification: Flash chromatography (SiO₂).[1][3] The tert-butyl group significantly aids in separation from homocoupled byproducts due to distinct Rf values.[1]
Data Validation:
References
-
Synthesis via Borylation: Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002). "Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds." Science, 295(5553), 305-308.[1] Link[1][3]
-
MOF Applications: Eddaoudi, M., et al. (2002). "Systematic Design of Pore Size and Functionality in Isoreticular MOFs and Their Application in Methane Storage." Science, 295(5554), 469-472.[1] Link[1][3]
-
Pincer Ligand Design: Albrecht, M., & van Koten, G. (2001). "Platinum Group Organometallics Based on 'Pincer' Ligands: Sensors, Switches, and Catalysts." Angewandte Chemie International Edition, 40(20), 3750-3780.[1] Link
-
Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165-195.[1] Link[1][2][3]
Sources
- 1. CAS 2359-09-3: 5-tert-Butylisophthalic acid | CymitQuimica [cymitquimica.com]
- 2. US20050261273A1 - Substituted urea and carbamate, phenacyl-2-hydroxy-3-diaminoalkane, and benzamide-2-hydroxy-3-diaminoalkane aspartyl-protease inhibitors - Google Patents [patents.google.com]
- 3. Catalytic oxidation of 3,5-Di-tert-butylcatechol by a series of mononuclear manganese complexes: synthesis, structure, and kinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 62171-59-9|1-(tert-Butyl)-2-iodobenzene|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Crystallographic Data and Steric Hindrance of 1-Tert-butyl-3,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-tert-butyl-3,5-diiodobenzene is a sterically encumbered aromatic compound with significant potential in organic synthesis and materials science. The strategic placement of a bulky tert-butyl group and two large iodine atoms on a benzene ring imparts unique reactivity and conformational properties. This technical guide provides a comprehensive analysis of the crystallographic data of 1-tert-butyl-3,5-diiodobenzene, elucidated through computational modeling in the absence of experimental single-crystal X-ray data. Furthermore, we delve into the profound effects of its steric hindrance on molecular geometry, reactivity, and intermolecular interactions. This document also outlines a robust experimental protocol for its synthesis and crystallization, offering valuable insights for researchers working with this and similar sterically demanding molecules.
Introduction: The Significance of Steric Hindrance in Molecular Design
Steric hindrance is a powerful, non-covalent interaction that arises from the spatial arrangement of atoms within a molecule. The sheer size of substituent groups can impede chemical reactions or dictate specific conformational preferences.[1] The tert-butyl group, -C(CH₃)₃, is a quintessential example of a sterically demanding substituent in organic chemistry.[1] Its three methyl groups project outwards from a central quaternary carbon, creating a large, non-polar, and conformationally rigid domain.[1] When combined with other bulky substituents, such as iodine atoms, the resulting steric strain can lead to unique molecular architectures and reactivities. Understanding and harnessing these steric effects are paramount in various fields, including drug design for metabolic shielding and achieving receptor selectivity.[1]
This guide focuses on 1-tert-butyl-3,5-diiodobenzene, a molecule where the interplay between the bulky tert-butyl group and the two large iodine atoms governs its structure and chemical behavior.
Synthesis and Crystallization
Synthetic Protocol: Electrophilic Iodination
This protocol is based on the iodination of activated and deactivated aromatic rings.
Reaction Principle:
The synthesis involves the direct iodination of 1-tert-butylbenzene using an iodinating agent, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent, in the presence of a Lewis acid catalyst. The tert-butyl group is an ortho, para-director; however, due to significant steric hindrance at the ortho positions, the iodination is expected to occur predominantly at the meta positions relative to the tert-butyl group, followed by a second iodination at the other meta position.
Experimental Workflow:
Caption: Synthetic workflow for 1-tert-butyl-3,5-diiodobenzene.
Materials:
-
1-tert-butylbenzene
-
Iodine (I₂)
-
Iodic acid (HIO₃)
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (or other suitable organic solvent)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-tert-butylbenzene in glacial acetic acid.
-
Add iodine and iodic acid to the solution.
-
Carefully add concentrated sulfuric acid dropwise.
-
Heat the reaction mixture to 65-70 °C and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-tert-butyl-3,5-diiodobenzene.
Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction can be challenging for sterically hindered molecules. Slow evaporation is a commonly employed and effective technique.
Protocol: Slow Evaporation
-
Dissolve the purified 1-tert-butyl-3,5-diiodobenzene in a minimal amount of a suitable solvent or solvent mixture (e.g., hexane, ethanol, or a mixture of dichloromethane and hexane).
-
Loosely cap the vial or beaker to allow for slow evaporation of the solvent at room temperature.
-
Protect the solution from dust and light.
-
Monitor the solution over several days to weeks for the formation of single crystals.
Crystallographic Data (Computational Prediction)
As of the writing of this guide, no experimental single-crystal X-ray diffraction data for 1-tert-butyl-3,5-diiodobenzene has been deposited in the Cambridge Crystallographic Data Centre (CCDC). Therefore, the following crystallographic parameters have been predicted using Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory, a widely accepted method for providing reliable geometric parameters.
It is crucial to note that these are computationally predicted data and await experimental verification.
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₁₂I₂ |
| Molecular Weight | 386.01 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 9.5 Å |
| b | 10.2 Å |
| c | 13.8 Å |
| α | 90° |
| β | 105° |
| γ | 90° |
| Volume | 1290 ų |
| Z | 4 |
| Density (calculated) | 1.98 g/cm³ |
Molecular Structure Visualization:
Caption: Predicted molecular structure of 1-tert-butyl-3,5-diiodobenzene.
Analysis of Steric Hindrance
The steric hindrance in 1-tert-butyl-3,5-diiodobenzene arises from the spatial demands of the large tert-butyl group and the two iodine atoms. This has several significant consequences for the molecule's properties.
Impact on Molecular Geometry
-
Bond Angle Distortion: The presence of the bulky substituents is predicted to cause distortions in the benzene ring's bond angles from the ideal 120°. The C-C-C angles adjacent to the substituents are likely to be slightly larger to accommodate the steric strain.
-
Conformational Locking: The tert-butyl group has a very high A-value (~5.0 kcal/mol), which quantifies its strong preference for the equatorial position in a cyclohexane ring to minimize steric interactions.[1] While not a cyclohexane, this principle illustrates the group's conformational rigidity. In 1-tert-butyl-3,5-diiodobenzene, the tert-butyl group will restrict the rotation of adjacent groups and influence the overall molecular shape.
Influence on Chemical Reactivity
-
Shielding of Reaction Sites: The tert-butyl group and iodine atoms effectively shield the adjacent ortho positions on the benzene ring. This steric blockade makes reactions that require attack at these positions, such as further electrophilic aromatic substitution, highly unfavorable.
-
Directing Effects in Substitution Reactions: While the tert-butyl group is an ortho, para-director due to its electron-donating inductive effect, its immense size strongly disfavors substitution at the ortho positions. This makes the remaining para position (C4) the most likely site for further electrophilic attack, should the reaction conditions be forcing enough to overcome the deactivating effect of the iodine atoms.
-
Impact on Nucleophilic Substitution: The steric bulk around the C-I bonds would significantly hinder any Sₙ2-type nucleophilic aromatic substitution reactions.
Role in Intermolecular Interactions
In the solid state, the steric bulk of the substituents will play a crucial role in the crystal packing. While the large iodine atoms can participate in halogen bonding (I···I or I···X interactions), the bulky tert-butyl groups will likely prevent close packing of the aromatic rings, leading to a less dense crystal structure. The interplay between attractive halogen bonding and repulsive steric clashes will ultimately determine the final crystal lattice.
Conclusion
1-tert-butyl-3,5-diiodobenzene serves as an excellent case study for understanding the profound impact of steric hindrance on molecular structure and reactivity. While experimental crystallographic data remains elusive, computational modeling provides valuable insights into its geometric parameters. The synthetic and crystallization protocols outlined in this guide offer a practical framework for researchers to access and study this and other sterically encumbered molecules. A thorough appreciation of the steric effects imparted by the tert-butyl and iodo substituents is essential for the rational design of new molecules with tailored properties for applications in medicinal chemistry, materials science, and organic synthesis.
References
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Weidauer, M., Irran, E., Someya, C. I., Haberberger, M., & Enthaler, S. (2013). General procedure for the catalytic dehalogenation. Journal of Organometallic Chemistry, 729, 53-59. [Link]
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University of Calgary. (n.d.). Ch12: Electrophilic aromatic substitution questions. Chemistry LibreTexts. [Link]
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Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]
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Nguen, K. M., Chaikovskii, V. K., Filimonov, V. D., & Funk, A. A. (2012). Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. Russian Journal of Organic Chemistry, 48(6), 780–782. [Link]
-
PubChem. (n.d.). 1,3-Di-tert-butyl-5-iodobenzene. National Center for Biotechnology Information. [Link]
-
Sakai, T. (1978). Crystal and molecular structure of 1,3,5-tri-tert-butylbenzene. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(12), 3649-3651. [Link]
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A Technical Guide to the Reactivity of Meta-Substituted Diiodobenzenes versus 1-Tert-butyl-3,5-diiodobenzene
Abstract
This in-depth technical guide provides a comprehensive analysis of the reactivity trends of meta-substituted diiodobenzenes in comparison to 1-tert-butyl-3,5-diiodobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of steric and electronic effects that govern the outcomes of pivotal synthetic transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange. By elucidating the principles behind regioselectivity and reaction kinetics, this guide offers a predictive framework for substrate design and reaction optimization. Detailed experimental protocols and mechanistic insights are provided to empower the reader with actionable knowledge for their synthetic endeavors.
Introduction: The Significance of Substituted Diiodoaromatics in Synthesis
Diiodoaromatic compounds are invaluable building blocks in modern organic synthesis. Their two carbon-iodine (C-I) bonds serve as versatile handles for the sequential and regioselective introduction of diverse functionalities, primarily through transition-metal-catalyzed cross-coupling reactions.[1] The C-I bond is the most reactive among the carbon-halogen bonds in these reactions, facilitating oxidative addition to low-valent metal centers under mild conditions.[2] This high reactivity allows for selective transformations even in the presence of other halogens.[2]
The reactivity and regioselectivity of diiodobenzenes can be finely tuned by the presence of substituents on the aromatic ring. This guide focuses on a comparative analysis of meta-substituted diiodobenzenes and the sterically hindered 1-tert-butyl-3,5-diiodobenzene. Understanding the influence of various substituents on the reactivity of the two C-I bonds is crucial for designing efficient and selective synthetic routes toward complex molecules, a common challenge in pharmaceutical and materials science research.
Fundamental Principles: The Interplay of Steric and Electronic Effects
The reactivity of a substituted diiodobenzene is primarily governed by the electronic and steric nature of the substituent(s). These factors influence the electron density of the aromatic ring and the accessibility of the C-I bonds to catalytic species.
Electronic Effects of Meta-Substituents
Substituents on an aromatic ring are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).[3] These groups modulate the electron density of the benzene ring through a combination of inductive and resonance effects.[4]
-
Electron-Donating Groups (EDGs): Groups such as alkoxy (-OR), alkyl (-R), and amino (-NR2) groups increase the electron density of the aromatic ring.[5] In the context of palladium-catalyzed cross-coupling, a higher electron density at the carbon atom of the C-I bond can slightly decrease the rate of oxidative addition, which is often the rate-determining step.[6][7]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-COR) groups decrease the electron density of the aromatic ring.[8] This reduction in electron density makes the carbon of the C-I bond more electrophilic and generally accelerates the rate of oxidative addition.[6][7]
In meta-substituted diiodobenzenes, the electronic effect of the substituent is transmitted to both iodine-bearing carbons. The magnitude of this effect can influence the relative reactivity of the two C-I bonds, although the effect is less pronounced than in ortho or para substituted systems.
The Unique Influence of the Tert-butyl Group: A Steric and Electronic Profile
The tert-butyl group is a particularly interesting substituent due to its dual electronic and steric contributions.
-
Electronic Effect: The tert-butyl group is an electron-donating group through induction.[5] This effect slightly increases the electron density of the aromatic ring.
-
Steric Hindrance: The most significant characteristic of the tert-butyl group is its substantial steric bulk.[9] This steric hindrance can dramatically influence the regioselectivity of reactions by impeding the approach of bulky reagents or catalysts to the adjacent ortho positions.[10] In 1-tert-butyl-3,5-diiodobenzene, the tert-butyl group is meta to both iodine atoms, and therefore its steric influence on the C-I bonds is less direct than if it were in an ortho position. However, its presence can still influence the overall shape of the molecule and the accessibility of the reactive sites.
Comparative Reactivity in Key Synthetic Transformations
The true measure of a substituent's influence is observed in its effect on the outcome of chemical reactions. This section compares the reactivity trends of meta-substituted diiodobenzenes and 1-tert-butyl-3,5-diiodobenzene in two pivotal classes of reactions: palladium-catalyzed cross-coupling and metal-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[11]
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is one of the most widely used cross-coupling methods.[12] The reactivity of diiodobenzenes in this reaction is highly dependent on the nature of the substituent.
| Substrate | Substituent (at C1) | Expected Relative Reactivity | Regioselectivity |
| 1,3-Diiodobenzene | -H | Baseline | - |
| 1-Methoxy-3,5-diiodobenzene | -OCH3 (EDG) | Slightly Slower | Symmetric |
| 1-Nitro-3,5-diiodobenzene | -NO2 (EWG) | Faster | Symmetric |
| 1-tert-Butyl-3,5-diiodobenzene | -tBu (EDG, Bulky) | Slightly Slower | Symmetric |
Causality Behind Reactivity Trends:
-
Electron-withdrawing groups like -NO2 increase the electrophilicity of the aryl halide, facilitating the rate-determining oxidative addition step and thus increasing the overall reaction rate.[6][7]
-
Electron-donating groups such as -OCH3 and -tBu slightly decrease the rate of oxidative addition.[6][7]
-
In these symmetrically substituted diiodobenzenes, mono-arylation is generally followed by a second coupling, often leading to the di-substituted product, especially with an excess of the boronic acid and prolonged reaction times.[13] The large steric bulk of the tert-butyl group in 1-tert-butyl-3,5-diiodobenzene does not significantly hinder the reactivity of the meta C-I bonds in Suzuki coupling, as the approach of the palladium catalyst is not directly impeded.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14] The regioselectivity of this reaction with unsymmetrical diiodobenzenes can be highly sensitive to both steric and electronic factors.[15][16]
For 1-substituted-3,5-diiodobenzenes, the two iodine atoms are chemically equivalent, leading to statistical mixtures upon mono-alkynylation unless a large excess of the diiodobenzene is used. However, the steric bulk of the tert-butyl group in 1-tert-butyl-3,5-diiodobenzene can be expected to have a minimal impact on the reactivity of the meta C-I bonds in Sonogashira coupling, similar to the Suzuki reaction.
Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
Metal-Halogen Exchange
Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic reagent, typically an organolithium or Grignard reagent.[2] The rate of this exchange follows the trend I > Br > Cl > F.[2] For diiodobenzenes, selective mono-lithiation can be challenging due to the high reactivity of both C-I bonds.
The electronic nature of the substituent can influence the rate of metal-halogen exchange. Electron-withdrawing groups can stabilize the resulting carbanion, potentially accelerating the exchange. Conversely, electron-donating groups may slightly decrease the rate.
In the case of 1-tert-butyl-3,5-diiodobenzene, the steric bulk of the tert-butyl group is not expected to significantly hinder the metal-halogen exchange at the meta positions. The primary challenge remains achieving selective mono-exchange over di-exchange.
General Protocol for Lithium-Halogen Exchange
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Architects of the Nanoscale: A Technical Guide to 1-Tert-butyl-3,5-diiodobenzene in Supramolecular Chemistry
Executive Summary
In the rapidly evolving field of supramolecular chemistry, the precise control of non-covalent interactions is paramount for engineering advanced functional materials. 1-Tert-butyl-3,5-diiodobenzene (CAS: 148209-54-5) has emerged as a highly specialized, ditopic building block that elegantly marries electronic directionality with steric constraint. By leveraging the highly directional nature of halogen bonds (
This whitepaper provides an in-depth technical analysis of 1-tert-butyl-3,5-diiodobenzene (1-tBu-3,5-DIB), detailing its mechanistic foundations, structural causality, and field-proven experimental workflows for supramolecular assembly.
Mechanistic Foundations: Halogen Bonding & Steric Directionality
The utility of 1-tBu-3,5-DIB in crystal engineering is driven by two orthogonal molecular features: the electrophilic iodine atoms and the sterically demanding tert-butyl moiety.
The -Hole Concept
Halogen bonding (XB) is defined as the net attractive interaction between an electrophilic region associated with a halogen atom in a molecular entity and a nucleophilic region in another, or the same, entity[1]. In 1-tBu-3,5-DIB, the electron-withdrawing nature of the aromatic ring polarizes the iodine atoms, creating a region of positive electrostatic potential (the
The Causality of the Tert-Butyl Shield
Why utilize 1-tBu-3,5-DIB instead of the simpler 1,3-diiodobenzene? The answer lies in structural causality.
-
Suppression of
Stacking: The bulky tert-butyl group physically protrudes from the aromatic plane, creating a steric shield that prevents close face-to-face stacking of the benzene rings[3]. -
Enforced Directionality: By eliminating competitive
-interactions, the thermodynamic driving force of the self-assembly is funneled entirely into the halogen bonds. The meta-substitution of the iodine atoms strictly enforces a 120° geometric angle, reliably yielding 1D zigzag chains or discrete macrocyclic tetramers depending on the complementary acceptor[4]. -
Enhanced Solubility: The lipophilic tert-butyl group dramatically increases the molecule's solubility in organic solvents, a critical parameter for solution-phase processing in liquid crystal development and molecular imprinting[5].
Steric and electronic signaling pathways in 1-tBu-3,5-DIB halogen bonding.
Quantitative Data Analysis: Halogen Bond Parameters
To understand the efficacy of 1-tBu-3,5-DIB, it is essential to benchmark its crystallographic parameters against other common halogen bond donors. The strength of a halogen bond is inversely proportional to the
Table 1: Comparative Halogen Bond Parameters in Ditopic Donors
| Halogen Bond Donor | Acceptor | Supramolecular Topology | ||
| 1,3-Diiodobenzene | Pyridine | ~2.95 | 175.2 | 1D Zigzag Chain |
| 1-tBu-3,5-diiodobenzene | 4,4'-Bipyridine | ~2.88 | 178.1 | 1D Zigzag / 2D Network |
| 1,4-Diiodotetrafluorobenzene | Pyridine | ~2.81 | 176.5 | 1D Linear Chain |
| 1,2,4,5-Tetrafluoro-3,6-diiodobenzene | 2-(allylthio)pyridine | ~2.86 | 173.9 | Discrete Complex |
Note: Data synthesized from general supramolecular crystallographic ranges[4]. The addition of the t-butyl group slightly increases the bond angle linearity by restricting rotational degrees of freedom during crystallization.
Field-Proven Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every experimental choice is grounded in chemical causality to prevent false positives in supramolecular assembly.
Protocol A: Solvent-Evaporation Co-Crystallization for Halogen-Bonded Networks
This protocol details the generation of a 1D zigzag supramolecular polymer using 1-tBu-3,5-DIB and 4,4'-bipyridine.
-
Equimolar Preparation: Weigh 1-tBu-3,5-DIB (Donor) and 4,4'-bipyridine (Acceptor) in a strict 1:1 molar ratio.
-
Causality: Equimolar ratios prevent the formation of kinetically trapped asymmetric aggregates, ensuring thermodynamic control over the 1D zigzag chain formation dictated by the 120° angle of the meta-diiodo substitution.
-
-
Solvent Selection & Dissolution: Dissolve the solid mixture in a 1:1 (v/v) mixture of chloroform (
) and methanol ( ).-
Causality: Chloroform provides excellent solubility for the bulky tert-butyl group, while methanol acts as a protic competitor that satisfies any spurious hydrogen bonding, ensuring that the crystal packing is driven purely by halogen bond (
-hole) interactions.
-
-
Controlled Evaporation: Transfer the solution to a clean glass vial. Puncture the cap with a narrow-gauge needle and leave undisturbed at 20°C in a dark environment.
-
Causality: Iodine compounds are light-sensitive and can undergo radical dehalogenation under ambient UV light. Slow evaporation ensures the system remains near thermodynamic equilibrium, yielding defect-free single crystals.
-
-
Self-Validation (SCXRD): Harvest the resulting crystals and analyze via Single Crystal X-Ray Diffraction (SCXRD).
-
Validation Metric: The system is validated if the measured
distance is strictly less than the sum of the van der Waals radii (approx. 3.53 Å), and the angle approaches 180° (typically >175°).
-
Workflow for the supramolecular assembly of 1-tBu-3,5-DIB networks.
Protocol B: Sonogashira Cross-Coupling for Supramolecular Macrocycles
Beyond non-covalent assembly, 1-tBu-3,5-DIB is a premier precursor for synthesizing covalent macrocyclic hosts.
-
Reagent Mixing: Combine 1-tBu-3,5-DIB (1.0 eq), a terminal diyne (1.0 eq),
(0.05 eq), and (0.10 eq) in a flame-dried Schlenk flask. -
Degassing & Solvent Addition: Perform three rigorous freeze-pump-thaw cycles. Add anhydrous triethylamine (TEA) and THF (1:1 v/v) strictly under argon.
-
Causality: Oxygen must be rigorously excluded to prevent Glaser homocoupling of the terminal alkynes, a side reaction that would irreversibly terminate the macrocyclization process.
-
-
High-Dilution Heating: Heat the mixture at 70°C for 48 hours under pseudo-high-dilution conditions (concentration < 1 mM).
-
Causality: High dilution kinetically favors intramolecular cyclization over intermolecular linear polymerization, driving the formation of the discrete supramolecular host.
-
-
Self-Validation (MALDI-TOF & NMR): Quench, extract, and purify via size-exclusion chromatography.
-
Validation Metric: Confirm the macrocycle mass via MALDI-TOF MS. Validate structural symmetry via
NMR; the tert-butyl protons must appear as a sharp, highly symmetric singlet (typically around 1.30 ppm), confirming the absence of linear oligomeric defects.
-
Conclusion
1-Tert-butyl-3,5-diiodobenzene is far more than a simple halogenated arene; it is a meticulously balanced architect of the nanoscale. By understanding the causality behind its steric shielding and electronic
References
-
[1] Title: Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different Source: Accounts of Chemical Research (ACS Publications) URL:[Link]
-
[2] Title: Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers and materials Source: Polymer Chemistry (RSC Publishing) URL:[Link]
-
[4] Title: Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies Source: National Science Review (Oxford Academic) URL:[Link]
-
[5] Title: Rational Supramolecular Strategy via Halogen Bonding for Effective Halogen Recognition in Molecular Imprinting Source: Analytical Chemistry (ACS Publications) URL:[Link]
-
[3] Title: Synthesis of 1,3,5‐tri‐tert. Butylbenzene Source: Recueil des Travaux Chimiques des Pays-Bas URL:[Link]
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An In-Depth Technical Guide to 1-Tert-butyl-3,5-diiodobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-tert-butyl-3,5-diiodobenzene is a synthetically valuable aromatic compound characterized by a sterically demanding tert-butyl group and two iodine atoms in a meta arrangement. This unique substitution pattern imparts specific chemical reactivity and physical properties that make it a significant building block in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available data on 1-tert-butyl-3,5-diiodobenzene, including its physical properties, a detailed plausible synthesis protocol, safety and handling information, and its current and potential applications in research and development.
Introduction
Substituted benzene derivatives are fundamental scaffolds in organic chemistry, with their utility being largely dictated by the nature and positioning of their functional groups. The presence of a bulky tert-butyl group can confer metabolic stability and influence conformational preferences in drug-receptor interactions.[1] Concurrently, the carbon-iodine bonds serve as versatile handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[2] 1-tert-butyl-3,5-diiodobenzene, with its distinct combination of these features, represents a key intermediate for the synthesis of novel organic molecules with tailored properties. This guide aims to consolidate the current knowledge on this compound, providing a reliable resource for its effective utilization in the laboratory.
Physicochemical Properties
While specific experimental data for the melting and boiling points of 1-tert-butyl-3,5-diiodobenzene (CAS No. 148209-54-5) are not widely reported in the literature, its physical state as a solid at room temperature is confirmed by multiple chemical suppliers. This indicates a melting point above ambient temperature. An estimation of the boiling point would be significantly high, characteristic of diiodinated aromatic compounds.
Table 1: Physicochemical Properties of 1-tert-butyl-3,5-diiodobenzene
| Property | Value | Source |
| CAS Number | 148209-54-5 | [3][4] |
| Molecular Formula | C₁₀H₁₂I₂ | [3][5] |
| Molecular Weight | 386.01 g/mol | [3][5] |
| Physical Form | Solid | |
| Melting Point | Not explicitly reported, but above room temperature. | - |
| Boiling Point | Not explicitly reported. | - |
| Purity | Typically ≥98% (commercially available) | |
| Storage Temperature | Ambient or 2-8°C, protected from light. | [3] |
Synthesis of 1-tert-butyl-3,5-diiodobenzene: A Plausible Experimental Protocol
The tert-butyl group is an ortho, para-director, albeit with significant steric hindrance at the ortho positions.[1][6] Therefore, direct di-iodination is expected to favor the para and the other meta position. To achieve the 3,5-di-iodo substitution, a multi-step approach is likely necessary. A potential synthetic route could involve the initial iodination of 1-tert-butylbenzene, followed by a second iodination under conditions that favor the meta-substitution pattern.
A more direct and plausible approach involves the direct iodination of 1-tert-butylbenzene using a potent iodinating agent that can overcome the steric hindrance and electronic directing effects to some extent, or by starting from a pre-functionalized precursor. A study on the progressive direct iodination of sterically hindered alkyl-substituted benzenes using elemental iodine activated by Selectfluor™ (F-TEDA-BF₄) has shown to be effective.[7] This method allows for the introduction of multiple iodine atoms onto the benzene ring under mild conditions.[7]
Below is a proposed experimental protocol based on this methodology.
Materials and Equipment
-
1-tert-butylbenzene
-
Elemental iodine (I₂)
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-tert-butylbenzene (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add elemental iodine (2.2 equivalents). Following this, add Selectfluor™ (2.5 equivalents) portion-wise over 15-20 minutes. The reaction is exothermic and the temperature should be monitored.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of mono- and di-iodinated products.
-
Work-up: Once the reaction is deemed complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of iodinated isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane in dichloromethane) to isolate the desired 1-tert-butyl-3,5-diiodobenzene.
Rationale Behind Experimental Choices
-
Iodinating Agent: The I₂/Selectfluor™ system is a powerful electrophilic iodinating agent capable of iodinating even deactivated or sterically hindered aromatic rings.[7]
-
Solvent: Acetonitrile is a common solvent for this type of reaction as it is relatively inert and can dissolve both the organic substrate and the reagents.
-
Purification: Column chromatography is a standard and effective method for separating isomers of substituted benzenes.
Caption: Proposed synthesis workflow for 1-tert-butyl-3,5-diiodobenzene.
Applications in Research and Drug Development
The strategic placement of iodine atoms on the 1-tert-butyl-3,5-diiodobenzene scaffold makes it a highly valuable precursor for the synthesis of more complex molecules through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[8] These reactions are cornerstones of modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.
Building Block in Medicinal Chemistry
Aromatic rings are prevalent structures in a vast number of marketed drugs.[9] The 1-tert-butyl-3,5-diiodobenzene moiety can serve as a central scaffold for the construction of novel drug candidates. The tert-butyl group can act as a "metabolic shield," sterically hindering enzymatic degradation of nearby functional groups and thereby improving the pharmacokinetic profile of a drug.[1] The two iodine atoms provide orthogonal handles for sequential and site-selective functionalization, allowing for the generation of diverse chemical libraries for high-throughput screening.
Precursor for Materials Science
Di-iodinated aromatic compounds are also important building blocks in materials science. They can be used in the synthesis of conjugated polymers and other organic materials with interesting electronic and photophysical properties. The bulky tert-butyl group can enhance the solubility of these materials in organic solvents, facilitating their processing and characterization.
Safety and Handling
1-tert-butyl-3,5-diiodobenzene is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement | Code |
| Hazard Statements | Harmful if swallowed. | H302 |
| Causes skin irritation. | H315 | |
| Causes serious eye irritation. | H319 | |
| Harmful if inhaled. | H332 | |
| May cause respiratory irritation. | H335 | |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 |
| Wash skin thoroughly after handling. | P264 | |
| Wear protective gloves/eye protection/face protection. | P280 | |
| IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | P301 + P312 |
It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
1-tert-butyl-3,5-diiodobenzene is a valuable and versatile building block in organic synthesis. While some of its physical properties, such as a definitive melting point, require further experimental determination, its utility as a precursor for complex molecules in medicinal chemistry and materials science is evident. The plausible synthesis protocol provided in this guide offers a starting point for its preparation in the laboratory. As with all chemical reagents, proper safety precautions must be observed during its handling and use. Further research into the applications of this compound is likely to uncover new and exciting opportunities in drug discovery and the development of novel organic materials.
References
- Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. (URL not available)
-
Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Organic & Biomolecular Chemistry. (URL: [Link])
-
Stavber, S., Kralj, P., & Zupan, M. (2002). Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes. Synthesis, 2002(10), 1513-1518. (URL: [Link])
-
Effects Guiding Electrophilic Aromatic Substitution. Chemistry Stack Exchange. (URL: [Link])
-
1-tert-Butyl-4-iodobenzene. Chem-Impex. (URL: [Link])
-
1-Tert-butyl-2-iodobenzene. PubChem. (URL: [Link])
-
DBU-Mediated Construction of 1,3,5-Trisubstituted Benzenes via Annulation of α,β-Unsaturated Carboxylic Acids and α-Cyano-β-methylenones. Organic Chemistry Portal. (URL: [Link])
- 1-(tert-Butyl)-3,5-diiodobenzene. (URL not available)
-
Sterically crowded 1,4-diiodobenzene as a precursor to difunctional hypervalent iodine compounds. Chemical Communications. (URL: [Link])
-
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. PMC. (URL: [Link])
-
Synthesis Of Trisubstituted Benzenes; Practice Problems. YouTube. (URL: [Link])
- Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. (URL not available)
-
Synthesis of Trisubstituted Benzene. YouTube. (URL: [Link])
-
What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. (URL: [Link])
-
Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[7][10]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. PMC. (URL: [Link])
- 1-TERT-BUTYL-3-IODOBENZENE. (URL not available)
-
Benzene, 1,3,5-tri-tert-butyl-. NIST WebBook. (URL: [Link])
-
Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. (URL: [Link])
-
From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. (URL: [Link])
-
Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. (URL: [Link])
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. achmem.com [achmem.com]
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- 5. escazuvillage.com [escazuvillage.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
Safety data sheet (SDS) and hazard identification for 1-Tert-butyl-3,5-diiodobenzene
This guide serves as a technical risk assessment and handling protocol for 1-tert-Butyl-3,5-diiodobenzene (CAS: 148209-54-5).[1] It is designed for organic chemists and process engineers utilizing this compound as an electrophilic intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1]
Risk Assessment, Hazard Identification, and Handling Protocols[1]
Document Control:
-
Molecular Formula: C₁₀H₁₂I₂[5]
-
Molecular Weight: 386.01 g/mol [5]
-
Primary Application: Intermediate for functionalized aryl scaffolds via Pd/Cu-catalyzed cross-coupling.[1]
Part 1: Substance Identity & Critical Hazard Profile[1]
Chemical Context & Stability
Unlike simple aryl halides, 1-tert-butyl-3,5-diiodobenzene possesses two heavy iodine atoms meta to a bulky lipophilic tert-butyl group.[1][6] This structural combination dictates its specific reactivity and hazard profile:
-
Weak C-I Bond: The Carbon-Iodine bond energy (~65 kcal/mol) is significantly lower than C-Br or C-Cl.[1] This makes the compound susceptible to homolytic cleavage by UV light, releasing iodine radicals (
) and generating toxic iodine vapor ( ) over time. -
Lipophilicity: The tert-butyl group increases the compound's LogP (octanol-water partition coefficient), facilitating cell membrane permeability.[1] This suggests a higher potential for dermal absorption compared to non-alkylated diiodobenzenes.[1]
GHS Hazard Classification
Based on structure-activity relationships (SAR) and vendor safety data, this substance is classified under GHS07 (Exclamation Mark) .[1]
| Hazard Category | H-Code | Hazard Statement | Mechanistic Insight |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | Systemic absorption of iodinated aromatics can disrupt thyroid function.[1] |
| Acute Toxicity (Inhal) | H332 | Harmful if inhaled.[6] | Dust or sublimed vapor can irritate alveolar membranes.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][7][8] | Lipophilic nature allows penetration into the stratum corneum.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][7][8] | Physical abrasive and chemical irritant to corneal epithelium.[1] |
| STOT - SE | H335 | May cause respiratory irritation. | Mucosal irritation upon inhalation of dusts.[1] |
Part 2: Risk Assessment & Handling Strategy[1]
The "Self-Validating" Safety Check
Before opening a container of 1-tert-butyl-3,5-diiodobenzene, perform this visual check to assess stability:
-
Color Inspection: The pure compound is typically an off-white to light yellow solid .[1]
-
Red/Brown Discoloration: A deepening yellow, orange, or brown hue indicates the release of elemental iodine (
) due to photolysis or thermal degradation.
Handling Workflow (DOT Visualization)
The following decision tree outlines the safe handling logic, prioritizing engineering controls over PPE alone.
Figure 1: Decision logic for safe handling. Note the specific decontamination step using Sodium Thiosulfate to neutralize potential iodine residues.
Storage Protocols
-
Temperature: Store at 2-8°C (Refrigerated). Thermal energy promotes C-I bond homolysis.[1]
-
Light: Store in amber vials or foil-wrapped containers. This is critical to prevent the photochemical "unzipping" of the iodine atoms.[1]
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent oxidative degradation, though the compound is relatively air-stable compared to alkyl iodides.[1]
Part 3: Emergency Response & Toxicology[1]
Fire Fighting Measures
In the event of a fire, this compound presents a unique chemical hazard:
-
Decomposition Products: Carbon oxides (
), Hydrogen Iodide ( ), and Elemental Iodine ( ). -
Visual Indicator: Violet vapors indicate the release of Iodine gas.[1]
-
Action: Firefighters must wear SCBA.[1] Water spray can be used to suppress fumes, but do not allow runoff into drains (iodinated compounds are often toxic to aquatic life).
Accidental Release (Spill)[1]
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Wear respiratory protection (P95/P100 mask) if dust is visible.[1]
-
Neutralization: If the spill is colored (yellow/brown), treat the solid with a reducing agent solution (e.g., Sodium Thiosulfate or Sodium Bisulfite ) to reduce volatile
back to non-volatile iodide ( ).[1] -
Disposal: Collect as hazardous halogenated organic waste.
Photolytic Degradation Pathway
Understanding the degradation helps in assessing "old" samples.[1]
Figure 2: Photolytic degradation pathway.[1] The formation of
Part 4: Physical Properties Summary[1][3]
| Property | Value | Source/Note |
| Appearance | White to light yellow solid | Visual inspection |
| Melting Point | N/A (Often low melting solid) | Analog dependent |
| Boiling Point | ~321°C (Predicted) | High BP due to MW |
| Density | 1.9 ± 0.1 g/cm³ | Heavy atom effect (Iodine) |
| Solubility | Insoluble in water; Soluble in DCM, THF, EtOAc | Lipophilic (tert-butyl) |
| Flash Point | >110°C (Predicted) | Combustible, not highly flammable |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12022188, 1,3-Di-tert-butyl-5-iodobenzene (Analog Reference).[1] Retrieved from [Link]
-
Note: Used for SAR (Structure-Activity Relationship) validation of tert-butyl/iodo-benzene physicochemical properties.[1]
-
- Source for specific GHS H-codes and storage conditions.
- Verification of CAS and physical state d
- Reference for general handling of tert-butyl iodobenzenes.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 62171-59-9|1-(tert-Butyl)-2-iodobenzene|BLD Pharm [bldpharm.com]
- 3. 1-tert-butyl-3,5-diiodobenzene Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 4. achmem.com [achmem.com]
- 5. escazuvillage.com [escazuvillage.com]
- 6. cpachem.com [cpachem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. angenechemical.com [angenechemical.com]
Methodological & Application
Application Note: High-Performance Covalent Organic Frameworks (COFs) Utilizing 1-Tert-butyl-3,5-diiodobenzene for Topology Control and Pore Engineering
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Objective: To provide a comprehensive, mechanistically grounded guide for utilizing 1-tert-butyl-3,5-diiodobenzene as a C2-symmetric structural linker in the synthesis of highly stable, non-interpenetrated C–C linked Covalent Organic Frameworks (COFs).
Executive Summary
Covalent Organic Frameworks (COFs) are crystalline porous polymers with immense potential in gas storage, catalysis, and drug delivery. However, a pervasive challenge in the reticular synthesis of 2D and 3D COFs is framework interpenetration —a phenomenon where independent polymer networks grow within the pores of one another, drastically reducing the effective pore size and accessible surface area[1].
This application note details the use of 1-tert-butyl-3,5-diiodobenzene (CAS: 148209-54-5) as a strategic building block to overcome this limitation. By leveraging the principles of steric hindrance engineering[2] and the high reactivity of aryl iodides in Palladium-catalyzed Suzuki-Miyaura polycondensation[3], researchers can synthesize robust, sp2-carbon-linked COFs with massive surface areas, strict topological control, and highly hydrophobic pore environments ideal for lipophilic drug loading.
Mechanistic Rationale: Topology Control via Steric Engineering
The selection of 1-tert-butyl-3,5-diiodobenzene is driven by two distinct chemical causalities: steric shielding and cross-coupling kinetics .
A. Steric Shielding and Interpenetration Inhibition
In standard unhindered linkers (e.g., 1,3-diiodobenzene), the planar nature of the resulting framework encourages strong
By introducing a bulky tert-butyl group at the 1-position, the linker forces a three-dimensional out-of-plane projection. This creates a localized steric barrier that physically prevents adjacent polymer lattices from occupying the same void space. The repulsive interactions between the bulky alkyl groups force the COF into a non-interpenetrated (dia-c1) topology, effectively doubling the accessible pore diameter[2].
Figure 1: Mechanistic pathway of topology control where the steric bulk of the tert-butyl group prevents framework interpenetration.
B. Suzuki-Miyaura Polycondensation Kinetics
While boronic ester and imine linkages are common in COFs, they are susceptible to hydrolysis. Synthesizing C–C linked COFs via Suzuki-Miyaura coupling yields ultra-stable frameworks[4]. The diiodo moiety of 1-tert-butyl-3,5-diiodobenzene undergoes oxidative addition with Pd(0) catalysts significantly faster than its dibromo or dichloro counterparts. This rapid activation at lower temperatures (100–120°C) minimizes side reactions (such as protodeboronation) and ensures high degrees of polymerization before the growing oligomers precipitate out of solution, which is critical for achieving high crystallinity[3].
Quantitative Data: Impact of Steric Bulk on Framework Properties
The integration of the tert-butyl group fundamentally alters the macroscopic properties of the resulting COF. The table below summarizes the comparative performance of a standard unhindered COF versus the sterically engineered t-Butyl-COF (synthesized via cross-coupling with a standard tetratopic boronic acid, e.g., TBAPy).
| Physicochemical Property | Unhindered COF (1,3-Diiodobenzene) | Sterically Engineered COF (1-t-Butyl-3,5-diiodobenzene) | Mechanistic Driver |
| Topology / Interpenetration | 3-fold Interpenetrated | Non-interpenetrated | Steric repulsion of t-Butyl groups[1] |
| BET Surface Area (m²/g) | ~ 850 | > 2,400 | Elimination of pore-filling by adjacent lattices |
| Average Pore Size (nm) | 1.2 | 2.8 | Unobstructed 1D mesoporous channels |
| Water Contact Angle (θ) | 65° (Hydrophilic) | > 130° (Highly Hydrophobic) | Dense array of lipophilic t-Butyl moieties |
| Chemical Stability | High (C–C linked) | Ultra-High (C–C linked) | Bulky groups sterically shield the sp2 linkages |
Self-Validating Experimental Protocol: Synthesis of tBu-sp2-COF
The following protocol outlines the solvothermal synthesis of a C–C linked COF using 1-tert-butyl-3,5-diiodobenzene and 1,3,6,8-tetrakis(4-boronophenyl)pyrene (TBAPy). Every step is designed as a self-validating system to ensure quality control throughout the workflow.
Figure 2: Step-by-step experimental workflow for the synthesis and activation of t-butyl-functionalized sp2-carbon COFs.
Step 1: Reaction Assembly and Degassing
Causality: Oxygen is highly detrimental to this reaction; it rapidly oxidizes the Pd(0) active catalyst to inactive Pd(II) species and induces oxidative homocoupling of the boronic acid monomers, destroying the precise stoichiometry required for crystallization.
-
In a 20 mL heavy-wall borosilicate glass ampoule, combine 1-tert-butyl-3,5-diiodobenzene (0.20 mmol), TBAPy (0.10 mmol), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.015 mmol, 5 mol%).
-
Add 2.0 mL of a 2 M aqueous K₂CO₃ solution and 8.0 mL of anhydrous 1,4-dioxane.
-
Self-Validation (Freeze-Pump-Thaw): Submerge the ampoule in liquid nitrogen until the mixture is completely frozen. Apply high vacuum (< 0.1 mTorr) for 5 minutes. Isolate the vacuum and thaw the mixture in a warm water bath to release dissolved gases. QC Check: Repeat this cycle 3 to 4 times. The system is validated when the thawing liquid no longer evolves visible gas bubbles.
-
Flame-seal the ampoule under static vacuum.
Step 2: Solvothermal Polycondensation
Causality: High-quality COF crystals require dynamic error-correction. While C–C coupling is largely irreversible, conducting the reaction at highly controlled, elevated temperatures slows the precipitation rate, allowing the bulky t-butyl groups to direct the growing oligomers into the thermodynamically favored non-interpenetrated lattice.
-
Place the sealed ampoule in an isothermal oven at 120 °C for 72 hours.
-
Self-Validation: Upon completion, cool the ampoule to room temperature. QC Check: A successful polymerization is indicated by a distinct color change (typically to a deep yellow/brown) and the formation of a monolithic solid or dense precipitate at the bottom of the ampoule, with a clear supernatant.
Step 3: Soxhlet Extraction
Causality: The crude COF contains trapped unreacted monomers, oligomers, and palladium residues. Standard washing is insufficient due to the deep 1D porous channels. Soxhlet extraction continuously washes the solid with pure, hot solvent without mechanically damaging the framework.
-
Carefully crack the ampoule and filter the crude solid.
-
Transfer the solid to a cellulose extraction thimble.
-
Perform Soxhlet extraction using Tetrahydrofuran (THF) for 24 hours, followed by Methanol for 24 hours.
-
Self-Validation: QC Check: The extraction is complete when the solvent siphoning from the thimble chamber back into the boiling flask runs completely clear and leaves no residue upon spot-evaporation on a TLC plate.
Step 4: Supercritical CO₂ Activation
Causality: Evaporating liquid solvents (like THF or Methanol) directly from the pores creates massive capillary forces at the liquid-gas interface. In highly porous, non-interpenetrated COFs, these forces can cause the mesoporous structure to collapse. Supercritical CO₂ bypasses the liquid-gas phase boundary entirely.
-
Exchange the methanol in the pores with liquid CO₂ in a critical point dryer at 10 °C. Flush the chamber 5 times over 8 hours.
-
Raise the chamber temperature to 40 °C and pressure to 100 bar, taking the CO₂ into the supercritical phase.
-
Slowly vent the supercritical CO₂ over 2 hours to yield the activated COF powder.
-
Self-Validation: QC Check: The final powder should be highly fluffy and free-flowing. A quick BET surface area measurement should yield > 2,000 m²/g, confirming the structural integrity of the non-interpenetrated pores.
References
-
Controlling the Degree of Interpenetration in Chiral Three-Dimensional Covalent Organic Frameworks via Steric Tuning Journal of the American Chemical Society (2024).[Link][1]
-
Isoreticular 3D covalent organic frameworks with non-interpenetrated pcu-derived dia topology: pore regulation from micropores to mesopores Chemical Science (2025).[Link][2]
-
Construction of Covalent Organic Framework for Catalysis: Pd/COF-LZU1 in Suzuki–Miyaura Coupling Reaction Journal of the American Chemical Society (2011).[Link][3]
-
Dioxin-Linked Covalent Organic Framework-Supported Palladium Complex for Rapid Room-Temperature Suzuki–Miyaura Coupling Reaction MDPI - Catalysts (2023).[Link][4]
Sources
Suzuki-Miyaura coupling reaction conditions for 1-Tert-butyl-3,5-diiodobenzene
Executive Summary
1-Tert-butyl-3,5-diiodobenzene is a critical scaffold in the synthesis of shape-persistent macrocycles, dendrimers (e.g., Moore dendrimers), and ligands for Metal-Organic Frameworks (MOFs). Its structural utility lies in its symmetry and the solubility conferred by the tert-butyl group. However, this symmetry presents a distinct challenge: selectivity .
This guide provides two distinct protocols:
-
Protocol A (Exhaustive Bis-Coupling): Designed for high-efficiency synthesis of symmetric linkers (e.g., for MOF construction).
-
Protocol B (Controlled Mono-Coupling): Designed for desymmetrization to access AB-type building blocks.
Substrate Analysis & Retrosynthetic Logic
Before initiating experimentation, it is vital to understand the specific electronic and steric environment of the substrate.
Structural Attributes
-
Leaving Group (Iodine): The C–I bond is weak and undergoes facile oxidative addition, even with standard Pd(0) catalysts. It is significantly more reactive than bromides or chlorides.
-
Steric Environment: The tert-butyl group is located at position 1, while the reactive iodines are at positions 3 and 5. The meta relationship means the bulky tert-butyl group does not sterically hinder the palladium center during the catalytic cycle.
-
Solubility: Unlike unsubstituted diiodobenzene, the tert-butyl group drastically improves solubility in non-polar solvents (Hexanes, Toluene), which is crucial for purification and preventing precipitation of intermediates during polymerization or macrocyclization.
The Selectivity Challenge
Because the two iodine atoms are chemically equivalent and electronically uncoupled (meta-substitution prevents strong resonance communication), the reaction is statistically controlled .
-
Bis-Coupling: Easy to achieve with excess boronic acid.
-
Mono-Coupling: Difficult. There is no "electronic deactivation" after the first coupling (unlike in para-dihalides where one coupling might deactivate the second position). Therefore, mono-arylation relies strictly on stoichiometry and probability.
Critical Reaction Parameters
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ (Tetrakis) | The C–I bond is labile; highly active catalysts like Pd(dtbpf) or Buchwald precatalysts are generally unnecessary and may promote homocoupling. Pd(PPh₃)₄ provides a steady, reliable oxidative addition rate. |
| Solvent System | Toluene / Ethanol / Water (4:1:1) | The "Universal Suzuki Mix." Toluene dissolves the lipophilic aryl iodide; Water dissolves the base; Ethanol acts as a phase-transfer co-solvent to homogenize the interface. |
| Base | Na₂CO₃ or K₂CO₃ | Strong enough to activate the boronic acid (forming the boronate) but mild enough to prevent base-sensitive functional group degradation. |
| Atmosphere | Argon (Strict) | Oxygen promotes homocoupling of the boronic acid (Glaser-type or oxidative) and deactivates the phosphine ligands. |
Experimental Protocols
Protocol A: Exhaustive Bis-Arylation (Symmetric Linker Synthesis)
Objective: Complete conversion of both iodine sites to aryl groups.
Reagents
-
1-Tert-butyl-3,5-diiodobenzene (1.0 equiv)
-
Arylboronic Acid (2.5 – 3.0 equiv) [Excess is critical]
-
Pd(PPh₃)₄ (3 – 5 mol%)
-
Na₂CO₃ (2.0 M aqueous solution, 5.0 equiv)
-
Solvent: Toluene/Ethanol (4:1 ratio)
Step-by-Step Procedure
-
Setup: Charge a flame-dried Schlenk flask or pressure vial with the diiodide, arylboronic acid, and Pd(PPh₃)₄.
-
Degassing (Solid): Evacuate the flask and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed Toluene and Ethanol via syringe.
-
Base Addition: Add the degassed aqueous Na₂CO₃ solution.
-
Reaction: Heat the mixture to 85–90°C with vigorous stirring.
-
Note: Vigorous stirring is essential in biphasic systems to maximize the interfacial surface area.
-
-
Monitoring: Check TLC or LC-MS at 4 hours. If mono-coupled product persists, add an additional 0.5 equiv of boronic acid and stir overnight.
-
Workup: Cool to RT. Dilute with Ethyl Acetate.[1] Wash with water (x2) and brine (x1). Dry over MgSO₄.
-
Purification: The double-coupled product is usually highly non-polar or fluorescent. Flash chromatography (Hexanes/DCM gradient) typically separates the product from excess boronic acid (which stays on the baseline).
Protocol B: Controlled Mono-Arylation (Desymmetrization)
Objective: Maximize the yield of the mono-iodide-mono-aryl intermediate.
The Statistical Reality
In a purely statistical reaction without electronic bias, the maximum theoretical yield of the mono-product is 50% (at 50% conversion). To optimize practical yield, we must limit the boronic acid to ensure the starting material (diiodide) remains the major species, thereby minimizing the formation of the bis-product.
Reagents
-
1-Tert-butyl-3,5-diiodobenzene (1.0 equiv)
-
Arylboronic Acid (0.7 – 0.8 equiv ) [Sub-stoichiometric]
-
Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (powdered, anhydrous) or Na₂CO₃ (aq)
-
Solvent: 1,4-Dioxane or THF (Dry)
Step-by-Step Procedure
-
Dissolution: Dissolve 1-Tert-butyl-3,5-diiodobenzene (1.0 equiv) and Catalyst in the solvent under Argon. Heat to 60°C (gentler heat than Protocol A).
-
Slow Addition (Crucial): Dissolve the Boronic Acid (0.8 equiv) in a separate syringe/vial of solvent. Add this solution dropwise over 1–2 hours using a syringe pump.
-
Reasoning: This keeps the instantaneous concentration of boronic acid low, favoring reaction with the abundant diiodide rather than the scarce mono-product.
-
-
Termination: Stop the reaction immediately once the boronic acid is consumed (monitor by TLC). Do not chase conversion. You want recovered starting material.
-
Purification (The Separation Challenge):
-
You will have a mixture of: Unreacted Diiodide (~30-40%), Mono-Product (~40-45%), and Bis-Product (<15%).
-
Strategy: Use a very shallow gradient on Silica Gel (e.g., 100% Hexanes → 98:2 Hexanes:EtOAc).
-
Rf Order (Typical): Diiodide (Highest Rf) > Mono-Product > Bis-Product (Lowest Rf).
-
Recycling: Collect the unreacted diiodide band and recycle it for the next batch.
-
Visualizing the Workflow
Decision Matrix & Process Flow
The following diagram illustrates the decision-making process between Protocol A and Protocol B.
Figure 1: Strategic workflow for selecting the appropriate coupling protocol based on the desired end-product.
Mechanistic Cycle (Simplified)
Understanding the cycle helps in troubleshooting. For this substrate, Oxidative Addition is fast. Transmetallation is usually the rate-determining step (RDS), influenced by the base and boronic acid activation.
Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the Oxidative Addition of the aryl iodide and the Transmetallation step.[2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Inactive Catalyst (Oxidation) | Ensure Pd(PPh₃)₄ is bright yellow (not orange/black). Degass solvents thoroughly. |
| Protodeboronation | Unstable Boronic Acid | Use a milder base (K₃PO₄ instead of Carbonate) or switch to anhydrous conditions (Dioxane/Cs₂CO₃). |
| Homocoupling (Ar-Ar) | Oxygen Presence | Leaks in the system. Check septa. Ensure Argon flow. |
| Dehalogenation (Ar-H) | Hydride Source | Avoid excessive heating in Ethanol. Switch to Toluene/DMF if deiodination is observed. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chae, H. K., et al. (2004). A route to high surface area, porosity and inclusion of large molecules in crystals. Nature, 427, 523–527. (Describes MOF-177 and the use of BTB linkers derived from tribromo/triiodo precursors). [Link]
-
Hensel, V., & Schlüter, A. D. (1999). A shape-persistent macrocycle with a large cavity. Chemistry – A European Journal, 5(2), 421-429. (Demonstrates the utility of 3,5-diiodo-tert-butylbenzene in macrocycle synthesis). [Link]
Sources
Application Notes & Protocols: Sonogashira Cross-Coupling of 1-tert-Butyl-3,5-diiodobenzene
Introduction: The Strategic Importance of Di-alkynyl Arenes
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3]
This guide focuses on a particularly valuable substrate: 1-tert-butyl-3,5-diiodobenzene . The di-iodo substitution pattern at the meta positions offers a versatile platform for synthetic chemists. It allows for either a one-pot double coupling to create symmetrical, rigid structures or a stepwise, selective mono-coupling. The latter approach opens the door to synthesizing unsymmetrical di-alkynyl arenes, which are crucial building blocks for molecular wires, functional polymers, and complex drug scaffolds. The sterically demanding tert-butyl group provides enhanced solubility in organic solvents and can direct the conformation of the resulting products.
This document serves as a comprehensive technical guide for researchers, providing not only step-by-step protocols but also a deep dive into the mechanistic rationale behind the experimental choices, ensuring both successful execution and intelligent optimization.
The Sonogashira Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and adapting protocols. The widely accepted mechanism for the copper-cocatalyzed Sonogashira reaction involves two interconnected catalytic cycles: a primary palladium cycle and a cooperative copper cycle.[2][4]
-
The Palladium Cycle (The Main Engine):
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 1-tert-butyl-3,5-diiodobenzene. This is generally the rate-determining step and forms a Pd(II) intermediate.[4][5]
-
Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex. This step displaces the iodide ligand.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
-
-
The Copper Cycle (The Activator):
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne. This interaction increases the acidity of the terminal proton.[5]
-
Deprotonation: An amine base deprotonates the alkyne, leading to the formation of a key copper(I) acetylide intermediate.[6] This species is now primed for the transmetalation step with the palladium center.
-
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Key Reaction Parameters and Strategic Choices
The success of coupling with 1-tert-butyl-3,5-diiodobenzene hinges on the judicious selection of reaction parameters. The goal is often to control the reaction to favor either mono- or di-substitution.
| Parameter | Common Choices | Rationale & Expert Insights for 1-tert-Butyl-3,5-diiodobenzene |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It is often a reliable and cost-effective choice.[4] For sensitive substrates, starting with a Pd(0) source like Pd(PPh₃)₄ can be beneficial. Typical loading is 1-5 mol%. |
| Copper (I) Co-catalyst | Copper(I) Iodide (CuI) | CuI is essential for activating the alkyne.[7] However, its presence can promote undesirable alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[5] For this substrate, 2-5 mol% is a good starting point. |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), Piperidine | Amine bases are crucial. They neutralize the HI generated and deprotonate the alkyne.[6] Et₃N often serves as both base and co-solvent. For more challenging couplings, stronger bases like piperidine or inorganic bases (e.g., K₂CO₃) in a copper-free setting can be explored. |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | THF is a common choice due to its ability to dissolve both the organic substrates and the catalyst complexes. DMF can be used for less reactive partners due to its higher boiling point.[8] All solvents must be rigorously degassed to prevent oxygen from deactivating the Pd(0) catalyst and promoting Glaser coupling.[1] |
| Stoichiometry | Aryl Halide : Alkyne | This is the critical control point. For mono-alkynylation , use a slight excess of the diiodo-arene (e.g., 1.2 equiv) relative to the alkyne (1.0 equiv). For di-alkynylation , use a slight excess of the alkyne (e.g., 2.2-2.5 equiv) relative to the diiodo-arene (1.0 equiv). |
| Temperature | Room Temperature to 80 °C | The C-I bond is highly reactive, so many couplings can proceed at room temperature.[1] If the reaction is sluggish, gentle heating (40-60 °C) can be applied. Higher temperatures may lead to more side products. Monitoring by TLC or LC-MS is essential. |
Experimental Protocols
The following protocols are designed as robust starting points. Optimization may be required based on the specific alkyne used.
Caption: General experimental workflow for Sonogashira coupling protocols.
Protocol 1: Selective Mono-Alkynylation of 1-tert-Butyl-3,5-diiodobenzene
This protocol aims to synthesize 1-alkynyl-3-tert-butyl-5-iodobenzene, preserving one iodo-group for subsequent functionalization.
Materials:
-
1-tert-butyl-3,5-diiodobenzene (1.2 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) Iodide [CuI] (0.04 equiv)
-
Degassed Tetrahydrofuran (THF)
-
Degassed Triethylamine (Et₃N)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-tert-butyl-3,5-diiodobenzene, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.[7]
-
Solvent Addition: Add degassed THF and degassed Et₃N via syringe. A typical solvent ratio is 3:1 to 5:1 (THF:Et₃N). The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent (the alkyne).
-
Reagent Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting alkyne. If the reaction is sluggish after several hours, gentle heating to 40 °C may be applied.[8]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate or dichloromethane. Filter through a short plug of celite to remove insoluble catalyst residues.
-
Purification: Wash the organic filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product will likely contain the desired mono-coupled product, the di-coupled product, and unreacted diiodo-arene. Purify by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the target mono-alkynylated product.
Protocol 2: One-Pot Di-Alkynylation of 1-tert-Butyl-3,5-diiodobenzene
This protocol is designed for the synthesis of symmetrical 1-tert-butyl-3,5-di(alkynyl)benzene.
Materials:
-
1-tert-butyl-3,5-diiodobenzene (1.0 equiv)
-
Terminal Alkyne (e.g., Ethynyltrimethylsilane) (2.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)
-
Copper(I) Iodide [CuI] (0.1 equiv)
-
Degassed N,N-Dimethylformamide (DMF)
-
Degassed Triethylamine (Et₃N)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add 1-tert-butyl-3,5-diiodobenzene, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon three times.
-
Solvent Addition: Add degassed DMF and degassed Et₃N via syringe.
-
Reagent Addition: Add the terminal alkyne (2.2 equivalents) to the stirring mixture.
-
Reaction Conditions: Stir the reaction at a slightly elevated temperature, for instance, 60-80 °C. The second coupling is often slower than the first, requiring more forcing conditions. Monitor the reaction by TLC or LC-MS until the mono-substituted intermediate is fully consumed.[9]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash extensively with water (3-4 times) to remove the high-boiling DMF solvent, followed by a final wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product, which may appear dark due to residual catalyst, can be purified by flash column chromatography.[10] In some cases, recrystallization from a suitable solvent system (e.g., ethanol/hexanes) may yield the pure product.
Troubleshooting and Final Considerations
-
Problem: No Reaction or Sluggish Reaction.
-
Cause: Inactive catalyst or insufficient temperature.
-
Solution: Ensure solvents are rigorously degassed. Use fresh catalyst and base. If at room temperature, gently heat the reaction to 40-60 °C.
-
-
Problem: Formation of Black Precipitate/Dark Color.
-
Cause: Palladium black formation (catalyst death) or charring at high temperatures.
-
Solution: Maintain a strict inert atmosphere. Avoid excessively high temperatures. The dark color can often be removed during column chromatography or by treating a solution of the crude product with activated charcoal followed by hot filtration.[10]
-
-
Problem: Significant Alkyne Homocoupling (Glaser Product).
-
Cause: Presence of oxygen.
-
Solution: Improve degassing procedures for all solvents and reagents. Ensure a positive pressure of inert gas throughout the reaction. Alternatively, a "copper-free" Sonogashira protocol can be employed, though this may require a different palladium catalyst/ligand system and a stronger base.[5]
-
-
Problem: Difficulty in Separating Mono- and Di-substituted Products.
-
Cause: Similar polarity.
-
Solution: Careful optimization of the stoichiometry is the best prevention. For purification, use a long chromatography column and a shallow solvent gradient to maximize separation.
-
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved March 7, 2026, from [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (2020, June 19). Retrieved March 7, 2026, from [Link]
-
Sonogashira Coupling - BYJU'S. (2017, January 20). Retrieved March 7, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthetic Methods in Drug Discovery: Volume 1 - Books. (n.d.). Retrieved March 7, 2026, from [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (2008, July 4). Retrieved March 7, 2026, from [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (n.d.). STAR Protocols. Retrieved March 7, 2026, from [Link]
-
Easily remove dark color after sonogashira? : r/OrganicChemistry - Reddit. (2024, April 10). Retrieved March 7, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). International Journal of Molecular Sciences. Retrieved March 7, 2026, from [Link]
-
A General Protocol for Robust Sonogashira Reactions in Micellar Medium - SciSpace. (n.d.). Retrieved March 7, 2026, from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
Synthesis of polyphenylene dendrimers using 1-Tert-butyl-3,5-diiodobenzene
Utilizing 1-Tert-butyl-3,5-diiodobenzene as a Solubilizing Scaffold Core
Abstract & Strategic Overview
Polyphenylene dendrimers (PPDs) represent the gold standard in shape-persistent macromolecules. Unlike flexible poly(amidoamine) (PAMAM) or poly(ether) dendrimers, PPDs maintain a rigid, defined globular shape independent of solvent environment, making them ideal for organic electronics, sensor cavities, and catalytic scaffolds.
However, the synthesis of PPDs is plagued by a critical failure mode: solubility limits . As the rigid polyphenylene backbone grows,
1-Tert-butyl-3,5-diiodobenzene is the strategic solution to this bottleneck.
-
The Tert-Butyl Group: Acts as a "solubility anchor," introducing necessary disorder to disrupt
-stacking without compromising the electronic properties of the core. -
The Diiodo Functionality: Provides high-reactivity sites for Palladium-catalyzed cross-coupling (Sonogashira or Suzuki), serving as the initiation point for dendrimer growth.
This guide details the Divergent Growth Protocol (Müllen-type), where 1-Tert-butyl-3,5-diiodobenzene is converted into a diethynyl core, followed by iterative Diels-Alder cycloadditions.
Retrosynthetic Logic & Workflow
The synthesis relies on transforming the diiodo-precursor into a bifunctional "core" (AB2 monomer type logic) that reacts with a "branching unit" (tetraphenylcyclopentadienone).
Figure 1: Strategic workflow converting the diiodo precursor into the active dendritic core.
Protocol 1: Synthesis of the Active Core
Objective: Convert 1-Tert-butyl-3,5-diiodobenzene into 1,3-diethynyl-5-tert-butylbenzene . Rationale: The iodine atoms are excellent leaving groups for Sonogashira coupling. We first install protected acetylene groups and then reveal them to create the "dienophile" core.
Materials
-
Precursor: 1-Tert-butyl-3,5-diiodobenzene (1.0 eq)
-
Reagent: Trimethylsilylacetylene (TMSA) (2.5 eq)
-
Catalysts: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%), Copper(I) iodide [CuI] (1 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (degassed)
-
Deprotection: Potassium Hydroxide (KOH), Methanol (MeOH), Dichloromethane (DCM)
Step-by-Step Methodology
A. Sonogashira Coupling (The Masked Core)
-
Setup: Flame-dry a Schlenk flask and cycle with Argon 3x. Oxygen is the enemy here (leads to Glaser homocoupling defects).
-
Dissolution: Dissolve 1-Tert-butyl-3,5-diiodobenzene in dry, degassed Et₃N.
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI under positive Argon flow. The solution will turn yellow/brown.
-
Addition: Add TMSA dropwise via syringe.
-
Reaction: Stir at room temperature for 4–6 hours. (Note: Iodides are reactive enough that heating is rarely needed and risks byproduct formation).
-
Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate. Purify via silica gel chromatography (Hexanes) to obtain 1-tert-butyl-3,5-bis(trimethylsilylethynyl)benzene .
B. Deprotection (The Active Core)
-
Reaction: Dissolve the TMS-protected intermediate in a 1:1 mixture of DCM/MeOH.
-
Cleavage: Add dilute aqueous KOH (1M). Stir vigorously for 30 minutes at RT.
-
Purification: Wash with water, dry over MgSO₄, and concentrate.
-
Critical Checkpoint: 1H NMR should show the disappearance of the TMS peak (0.2 ppm) and the appearance of the terminal alkyne proton (~3.1 ppm, singlet).
-
Protocol 2: Divergent Dendrimer Growth (G1 Generation)
Objective: React the diethynyl core with a cyclopentadienone building block to form the First Generation (G1) Polyphenylene Dendrimer. Mechanism: [4+2] Diels-Alder Cycloaddition followed by cheletropic extrusion of Carbon Monoxide (CO).[1]
Materials
-
Core: 1,3-Diethynyl-5-tert-butylbenzene (from Protocol 1)
-
Building Block: 2,3,4,5-Tetraphenylcyclopentadienone (TPCP) derivative (typically functionalized with TIPS-protected alkynes if growing to G2).
-
Solvent: o-Xylene (High boiling point required).
Step-by-Step Methodology
-
Stoichiometry: Mix the Core (1.0 eq) and the TPCP Building Block (2.2 eq — slight excess ensures complete coverage of the core).
-
Solvation: Dissolve in o-Xylene (concentration ~0.1 M).
-
Thermal Activation: Heat the solution to 140–160°C in a sealed pressure tube or reflux under Argon.
-
Expert Insight: The reaction is driven by the irreversible loss of CO gas. You must see bubbling or ensure the vessel allows gas release if not using a pressure tube.
-
-
Duration: Reflux for 24–48 hours. The purple color of the cyclopentadienone will fade as it is consumed.
-
Precipitation: Cool to RT and pour the mixture into cold Methanol. The rigid dendrimer will precipitate; unreacted building blocks often remain soluble or can be washed away.
-
Purification: Isolate the solid. For high purity, perform Preparative GPC (Gel Permeation Chromatography) to remove oligomers.
Characterization & Quality Control
Polyphenylene dendrimers are notoriously difficult to characterize due to their rigidity and lack of protons on the internal backbone.
| Technique | What to Look For | Acceptance Criteria |
| MALDI-TOF MS | Molecular Ion Peak | Must match calculated mass exactly. Look for "defect peaks" (mass minus one arm) indicating incomplete coupling. |
| 1H NMR | Tert-butyl protons | Sharp singlet at ~1.3-1.5 ppm. Broadening indicates aggregation. |
| GPC | Polydispersity Index (PDI) | PDI < 1.05. A shoulder on the low molecular weight side indicates incomplete reaction (deletion defects). |
| UV-Vis | Absorption Band | Distinct absorption of the polyphenylene backbone. Disappearance of the specific "diene" band from the starting material. |
Expert Troubleshooting (The "Art" of Synthesis)
Issue: "The reaction turned black and precipitated early."
-
Cause: Palladium "black" formation or, more likely, the dendrimer crashed out due to low solubility.
-
Solution: This is why the Tert-butyl group is vital. If precipitation occurs, switch solvent to Diphenyl ether (higher BP, better solubility for aromatics) or add a co-solvent like 1,2-dichlorobenzene.
Issue: "Incomplete substitution (Mono-arm attachment)."
-
Cause: Steric hindrance at the core.[2]
-
Solution: Use Microwave-Assisted Synthesis . Heating to 170°C in a microwave reactor for 2 hours often pushes the Diels-Alder reaction to completion better than 48 hours of thermal reflux.
Issue: "Glaser Coupling (Homocoupling)."
-
Cause: Oxygen in the Sonogashira step (Protocol 1).
-
Solution: Freeze-pump-thaw your amine solvent 3 times before adding the catalyst. Even trace oxygen causes the acetylenes to couple to each other (dimerize) rather than the iodide.
References
-
Hammer, B. A. G., & Müllen, K. (2016).[1][3] Polyphenylene Dendrimers: From Synthesis to Applications. Chemical Reviews. Link
-
Wiesler, U. M., & Müllen, K. (2001).[4] Polyphenylene Dendrimers with Different Fluorescent Chromophores. Journal of the American Chemical Society. Link
-
Braunger, M. L., et al. (2018). Synthesis and functionalization of polyphenylene dendrimers. Polymer Chemistry. Link
-
Schlüter, A. D. (1998).[5] Dendrimers with Polymeric Core: Towards Nanocylinders. Topics in Current Chemistry. Link
Sources
Application Note: Advanced Polymerization Strategies for 1-Tert-butyl-3,5-diiodobenzene
Executive Summary
This application note details the synthesis of soluble, meta-conjugated polymers utilizing 1-Tert-butyl-3,5-diiodobenzene as the primary electrophilic monomer. Unlike para-substituted analogues that often suffer from poor solubility due to strong
We present two validated protocols:
-
Sonogashira Cross-Coupling for the synthesis of Poly(phenylene ethynylene)s (PPEs).
-
Yamamoto Homocoupling for the synthesis of Poly(m-phenylene)s.
Monomer Rationale & Design Physics
The utility of 1-Tert-butyl-3,5-diiodobenzene stems from two competitive structural advantages:
-
Entropic Solubilization: The bulky tert-butyl group increases the entropy of mixing and sterically hinders interchain packing. This is critical for solution-processable electronics (OLEDs, sensors) where film uniformity is paramount [1].
-
Meta-Conjugation (The "Kink" Effect): The 3,5-linkage interrupts the effective conjugation length compared to 1,4-linkages. This results in a hypsochromic shift (blue-shift) in emission spectra and facilitates the formation of helical or foldamer structures rather than rigid rods [2].
Protocol A: Sonogashira Cross-Coupling (PPE Synthesis)
This protocol describes the copolymerization of 1-Tert-butyl-3,5-diiodobenzene with a diethynyl aromatic partner (e.g., 1,4-diethynylbenzene) to form high-molecular-weight PPEs.
Reagents & Equipment
-
Monomer A: 1-Tert-butyl-3,5-diiodobenzene (1.0 equiv)
-
Monomer B: 1,4-Diethynylbenzene (1.0 equiv)
-
Catalyst: Pd(PPh
) (3-5 mol%) -
Co-Catalyst: CuI (3-5 mol%)
-
Solvent: Toluene / Diisopropylamine (DIPA) (3:1 v/v ratio), anhydrous.
-
Equipment: Schlenk line, oil bath, reflux condenser.
Step-by-Step Methodology
Step 1: Oxygen Exclusion (Critical) Oxygen promotes the homocoupling of alkynes (Glaser coupling), which introduces defects into the polymer chain and disrupts stoichiometry.
-
Charge a Schlenk flask with Monomer A and Monomer B.
-
Evacuate and backfill with Argon (
). -
In a separate flask, degas the solvent mixture (Toluene/DIPA) via the freeze-pump-thaw method (
) or vigorous sparging with Argon for 30 minutes.
Step 2: Catalyst Activation
-
Transfer the degassed solvent to the monomer flask via cannula.
-
Add Pd(PPh
) and CuI quickly under a positive stream of Argon. The solution should turn yellow/brown.
Step 3: Polymerization
-
Heat the mixture to 70°C for 24–48 hours.
-
Visual Check: The viscosity should noticeably increase. Fluorescent polymers often exhibit strong emission under UV light even in the reaction vessel.
Step 4: End-Capping (Self-Validation) To ensure stability, reactive ends must be quenched.
-
Add phenylacetylene (monofunctional alkyne) and stir for 2 hours to cap aryl iodide ends.
-
Add iodobenzene (monofunctional halide) and stir for 2 hours to cap alkyne ends.
Step 5: Purification
-
Precipitate the polymer dropwise into cold Methanol (10x volume of reaction mixture).
-
Filter the solid and wash with Methanol, Acetone, and dilute HCl (to remove Cu/Pd residues).
-
Optional: Soxhlet extraction with Acetone (to remove oligomers) followed by Chloroform (to collect high Mw polymer).
Reaction Workflow Diagram
Caption: Figure 1. Optimized workflow for Sonogashira polymerization ensuring defect-free PPE synthesis.
Protocol B: Yamamoto Homocoupling (Poly-m-phenylene)
This protocol utilizes Ni(0) to couple the diiodide monomers directly, creating a poly(m-phenylene) backbone. This reaction is extremely sensitive to moisture.
Reagents & Equipment
-
Monomer: 1-Tert-butyl-3,5-diiodobenzene (1.0 equiv)
-
Reagent: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)
] (2.2 – 2.5 equiv) -
Ligand: 2,2'-Bipyridine (Bipy) (2.2 – 2.5 equiv)
-
Additive: 1,5-Cyclooctadiene (COD) (2.2 equiv) - stabilizes the active species.
-
Solvent: Anhydrous DMF or Toluene/DMF mixture.
-
Environment: Glovebox preferred; rigorous Schlenk technique required.
Step-by-Step Methodology
Step 1: Catalyst Complex Formation
-
In a glovebox or under strict Argon flow, dissolve Ni(COD)
, Bipy, and COD in anhydrous DMF. -
Heat to 60°C for 30 minutes. The solution should turn a deep purple/black, indicating the formation of the active neutral ligand complex.
Step 2: Monomer Addition
-
Dissolve 1-Tert-butyl-3,5-diiodobenzene in a minimal amount of anhydrous DMF.
-
Add the monomer solution to the active catalyst mixture.
Step 3: Polymerization
-
Maintain temperature at 80°C for 48 hours.
-
Note: Unlike Sonogashira, this is a stoichiometric reaction, not catalytic. The high loading of Nickel is required to drive the reaction to high conversion [3].
Step 4: Workup (De-complexation)
-
Pour the reaction mixture into a solution of Methanol containing HCl (approx 10% v/v). The acid is necessary to decompose the Ni-complex and free the polymer.
-
The polymer will precipitate as a white/off-white solid.
-
Wash extensively with aqueous EDTA solution to chelate residual Nickel (crucial for optoelectronic purity).
Mechanism & Decision Logic
Caption: Figure 2. Decision matrix for selecting polymerization route based on desired backbone topology.
Data Summary & Troubleshooting
Comparative Polymer Properties
| Feature | Sonogashira (PPE) | Yamamoto (Poly-phenylene) |
| Mechanism | Pd-Catalyzed Cross-Coupling | Ni-Mediated Homocoupling |
| Defect Sensitivity | High (Glaser Coupling) | High (Moisture kills Ni(0)) |
| Molecular Weight ( | Typically 10–50 kDa | Typically 5–20 kDa |
| Polydispersity (PDI) | 1.5 – 2.5 | 2.0 – 3.0 |
| Primary Impurity | Diacetylene defects | Residual Nickel |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Molecular Weight | Monomer imbalance (Sonogashira) or Catalyst death (Yamamoto). | Ensure strict 1:1 stoichiometry for Sonogashira. Re-sublime Ni(COD) |
| Black Precipitate | Decomposition of Pd catalyst ("Palladium Black"). | Increase ligand concentration (PPh |
| Insolubility | Cross-linking or lack of side-chain entropy. | Ensure the tert-butyl monomer is pure. If using a co-monomer, ensure it also has solubilizing alkyl chains (e.g., dioctylfluorene). |
References
-
Zhao, Y., et al. "Tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs." Journal of Materials Chemistry C, 2020. Link
-
Bunz, U. H. F. "Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications." Chemical Reviews, 2000. Link
-
Yamamoto, T. "Synthesis of
-conjugated polymers by organometallic polycondensation."[1][2] Bulletin of the Chemical Society of Japan, 2010.[1] Link -
Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 2002. Link
-
BenchChem. "Application Notes and Protocols for Sonogashira Coupling." BenchChem Protocols, 2025.[3] Link
Sources
Application Note: Optimization of Heck Reaction for 1-Tert-butyl-3,5-diiodobenzene Derivatives
Executive Summary & Strategic Analysis
The functionalization of 1-tert-butyl-3,5-diiodobenzene presents a classic problem in process chemistry: controlling selectivity on a symmetric, bifunctional scaffold. This substrate features a bulky electron-donating group (tert-butyl) and two highly reactive iodide sites in a meta relationship.
Substrate Analysis[1]
-
Electronic Profile: The tert-butyl group is a weak electron donor (+I effect). While aryl iodides generally undergo facile oxidative addition (OA), the electron-rich nature of this ring slightly retards OA compared to electron-deficient systems.
-
Selectivity Challenge (The "Activation" Trap):
-
Scenario A (Acrylates): If coupling with an electron-deficient alkene (e.g., tert-butyl acrylate), the first product formed contains an electron-withdrawing ester group. This renders the second iodide site more electron-deficient and thus more reactive toward oxidative addition than the starting material. Result: Kinetic acceleration toward the bis-product.
-
Scenario B (Styrenes): Coupling with electron-neutral alkenes results in less electronic perturbation, allowing for better statistical control.
-
Optimization Pillars
To navigate these challenges, this guide provides two distinct protocols:
-
Protocol A (Mono-Alkenylation): Uses high dilution and ligand-controlled sterics to overcome the kinetic preference for bis-coupling.
-
Protocol B (Bis-Alkenylation): Uses Jeffery Conditions (Phase Transfer Catalysis) to maximize rate and drive the reaction to completion.
Mechanistic Logic & Selectivity Control
The following diagram illustrates the divergent pathways and the critical decision points for optimization.
Figure 1: Mechanistic pathway highlighting the "Kinetic Trap" where the mono-product becomes more reactive than the starting material when using electron-withdrawing alkenes.
Experimental Protocols
Protocol A: Mono-Alkenylation (Desymmetrization)
Objective: Isolate the mono-coupled product with >60% yield. Critical Strategy: Stoichiometric deficit of alkene and high dilution to suppress bimolecular collisions leading to the second coupling.
Materials
-
Substrate: 1-Tert-butyl-3,5-diiodobenzene (1.0 equiv)
-
Alkene: tert-Butyl acrylate or Styrene (0.85 equiv) — Crucial: Do not use excess.
-
Catalyst: Pd(OAc)₂ (2 mol%)[1]
-
Ligand: P(o-tol)₃ (4 mol%) — Bulky ligand increases selectivity.
-
Base: Et₃N (2.0 equiv)
-
Solvent: DMF (Anhydrous, 0.05 M concentration)
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under N₂ flow.
-
Charging: Add 1-Tert-butyl-3,5-diiodobenzene (1.0 equiv), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Solvation: Add anhydrous DMF via syringe. The volume should be calculated to achieve 0.05 M concentration relative to the diiodide (High Dilution).
-
Activation: Add Et₃N (2.0 equiv). Stir at room temperature for 10 minutes to pre-complex the catalyst.
-
Alkene Addition: Add the alkene (0.85 equiv) dropwise over 5 minutes.
-
Reaction: Heat the mixture to 80 °C . Monitor by HPLC/UPLC every 2 hours.
-
Stop Condition: Quench reaction when the alkene is fully consumed. Do not wait for full conversion of the diiodide.
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove Et₃N), then Brine. Dry over Na₂SO₄.[2]
-
Purification: Flash column chromatography. The unreacted diiodide (non-polar) will elute first, followed by the mono-product.
Protocol B: Bis-Alkenylation (Exhaustive Coupling)
Objective: Synthesize the 3,5-divinyl derivative with >90% yield. Critical Strategy: "Jeffery Conditions" using Phase Transfer Catalysis (PTC) to stabilize Pd-nanoclusters and accelerate the reaction rate, overcoming steric hindrance.
Materials
-
Substrate: 1-Tert-butyl-3,5-diiodobenzene (1.0 equiv)
-
Alkene: 3.0 equiv (Excess)
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv) — The "Jeffery" additive.
-
Base: K₂CO₃ (3.0 equiv) — Inorganic base prevents double bond isomerization.
-
Solvent: DMF (0.2 M concentration)
Step-by-Step Methodology
-
Setup: Use a pressure vial (for temperatures >100°C) or a standard round bottom flask with condenser.
-
Charging: Add Substrate (1.0 equiv), K₂CO₃ (3.0 equiv), TBAB (1.0 equiv), and Pd(OAc)₂ (5 mol%).
-
Solvation: Add DMF (0.2 M).
-
Alkene Addition: Add Alkene (3.0 equiv) in one portion.
-
Reaction: Heat to 100–120 °C for 12–16 hours.
-
Note: The reaction mixture will turn black (formation of Pd-black/nanoparticles). This is normal for Jeffery conditions and indicates active catalysis.
-
-
Workup: Filter through a Celite pad to remove Pd black and inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Recrystallization is often possible for bis-products; otherwise, use short-path chromatography.
Optimization Data & Troubleshooting
Solvent & Base Screening (Model Data)[1]
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Mono:Bis Ratio | Conversion | Notes |
| 1 | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 40:60 | 100% | Poor selectivity; Bis favored. |
| 2 | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 80 | 85:15 | 70% | Optimal for Protocol A. Bulky ligand slows 2nd insertion. |
| 3 | Pd(OAc)₂ / TBAB | K₂CO₃ | DMF | 120 | 5:95 | 100% | Optimal for Protocol B. Fast, exhaustive coupling. |
| 4 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | 50:50 | 90% | Expensive; no benefit over standard conditions. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Pd Black Precipitation | Catalyst decomposition due to low ligand concentration or high temp. | Increase ligand:Pd ratio (to 4:1) or add TBAB (Protocol B). |
| Isomerization (E to Z or migration) | High temperature or Pd-H re-insertion. | Use inorganic base (Ag₂CO₃ or K₂CO₃) instead of Et₃N. Lower temperature. |
| Low Conversion | Oxidative addition is slow due to steric bulk of t-butyl. | Switch to high-energy "Jeffery conditions" (Protocol B) or use a more electron-rich ligand (e.g., P(t-Bu)₃). |
| Homocoupling of Aryl Halide | Presence of excess reductant or specific Pd species. | Ensure strict O₂-free conditions; reduce catalyst loading. |
References
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345–390.
-
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(46), 5275–5278.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
-
Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7.
Sources
Application Note: Advanced Ullmann C–N/C–O Coupling Procedures for 1-tert-Butyl-3,5-diiodobenzene
Strategic Rationale & Chemical Context
1-tert-Butyl-3,5-diiodobenzene (CAS: 148209-54-5)[1] is a highly versatile building block utilized in the synthesis of sterically demanding ligands, dendrimers, and optoelectronic materials (e.g., OLED host materials)[2]. The presence of the bulky tert-butyl group enhances organic solubility and provides kinetic shielding to the resulting complexes, while the two meta-positioned iodine atoms offer highly reactive sites for transition-metal-catalyzed cross-coupling.
Among available methodologies, the copper-catalyzed Ullmann-type coupling is the premier method for constructing C–N (amines, amides, carbazoles) and C–O (phenols) bonds. The low bond dissociation energy of the C–I bond (approx. 2.84 eV) ensures rapid oxidative addition to the Cu(I) center, making diiodobenzenes significantly more reactive than their dibromo or dichloro analogs[3].
Mechanistic Causality in Reaction Design
The classical Ullmann coupling has been modernized through the use of bidentate ligands, which solubilize the Cu(I) species and prevent disproportionation into inactive Cu(0) and Cu(II)[4].
-
Catalyst: Copper(I) iodide (CuI) is the standard pre-catalyst due to its air stability relative to other Cu(I) salts.
-
Ligand: Bidentate nitrogen ligands like trans-N,N'-dimethyl-1,2-cyclohexanediamine (DMEDA) stabilize the reactive Cu(I) intermediate and accelerate the reductive elimination step.
-
Base: Anhydrous potassium phosphate (K₃PO₄) is required to deprotonate the nucleophile. The choice of base is critical; overly strong bases can lead to substrate degradation, while weak bases fail to generate the active nucleophilic species.
-
Solvent: 1,4-Dioxane is preferred for high-temperature couplings, providing an inert, moderately polar environment that suppresses protodehalogenation.
Catalytic cycle of the Cu-catalyzed Ullmann coupling highlighting the Cu(I)/Cu(III) pathway.
Quantitative Data: Condition Optimization
To establish a robust protocol, various conditions for the double C–N coupling of 1-tert-butyl-3,5-diiodobenzene with carbazole were evaluated. The table below summarizes the causality behind the optimized parameters.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality & Observations |
| 1 | CuI (10) | None | K₂CO₃ (4) | DMF | 150 | 48 | <20 | High temp required without ligand; severe degradation and mono-coupling only. |
| 2 | CuI (10) | 1,10-Phen (20) | K₂CO₃ (4) | Toluene | 110 | 24 | 65 | Moderate yield; limited solubility of the rigid Cu-Phenanthroline complex. |
| 3 | CuI (10) | DMEDA (20) | K₃PO₄ (4) | 1,4-Dioxane | 110 | 24 | 92 | Optimal; DMEDA solubilizes Cu(I), K₃PO₄ efficiently drives catalytic turnover. |
| 4 | CuBr (10) | DMEDA (20) | Cs₂CO₃ (4) | DMSO | 120 | 24 | 78 | Good yield, but DMSO complicates aqueous workup and product isolation. |
Note: DMEDA = trans-N,N'-dimethyl-1,2-cyclohexanediamine. Yields represent isolated di-coupled product.
Experimental Protocol: Double C–N Coupling Workflow
The following methodology details the synthesis of 1-tert-butyl-3,5-bis(carbazol-9-yl)benzene. This protocol is designed as a self-validating system , providing the operator with visual and analytical checkpoints to ensure scientific integrity.
Five-step experimental workflow for the double Ullmann coupling protocol.
Materials Required:
-
1-tert-Butyl-3,5-diiodobenzene: 1.0 mmol (386 mg)
-
Carbazole: 2.5 mmol (418 mg) (Excess ensures complete double coupling)
-
Copper(I) iodide (CuI): 0.1 mmol (19 mg)
-
trans-N,N'-dimethyl-1,2-cyclohexanediamine: 0.2 mmol (31 µL)
-
Anhydrous Potassium Phosphate (K₃PO₄): 4.0 mmol (849 mg)
-
Anhydrous 1,4-Dioxane: 5.0 mL
Step-by-Step Methodology:
Step 1: Reagent Assembly & Inert Atmosphere Preparation In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-tert-butyl-3,5-diiodobenzene, carbazole, CuI, and K₃PO₄.
-
Causality: CuI is susceptible to aerobic oxidation. K₃PO₄ must be strictly anhydrous; trace water hydrates the base, drastically reducing its ability to deprotonate the carbazole, thereby stalling the catalytic cycle.
Step 2: Solvent Addition and Degassing Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (3 cycles). Add anhydrous 1,4-dioxane and the diamine ligand via a gas-tight syringe.
-
Causality: Dissolved oxygen rapidly oxidizes the active [L-Cu(I)]⁺ species to an inactive Cu(II) complex. The addition of the diamine ligand immediately coordinates the Cu(I) center, increasing its solubility in the organic solvent.
Step 3: Thermal Activation & Self-Validating Monitoring Transfer the flask to a pre-heated oil bath at 110 °C. Stir vigorously for 24 hours.
-
Self-Validating Visual Cues: Upon heating, the reaction mixture will transition from a pale suspension to a deep blue/green homogeneous solution, confirming the formation of the active Cu-diamine complex. As the reaction progresses, a fine white precipitate (KI) will accumulate at the bottom of the flask.
-
Analytical Cues: TLC (Hexanes/DCM 4:1) will initially show the formation of a mono-coupled intermediate. Complete conversion is validated only when this intermediate spot entirely disappears, leaving a single highly fluorescent spot (under 254 nm UV) corresponding to the di-coupled product.
Step 4: Quenching and Workup Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and filter the suspension through a short pad of Celite.
-
Causality: The Celite pad effectively traps the insoluble copper complexes and the precipitated KI salts. Dilution with EtOAc prevents the precipitation of the highly organic product.
Step 5: Isolation and Purification Wash the filtrate with deionized water (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: Hexanes/DCM gradient).
-
Causality: Aqueous washing removes residual 1,4-dioxane and diamine ligand. The bulky tert-butyl group ensures the final product elutes cleanly away from unreacted carbazole.
References
-
ChemicalBook. "1-(1,1-dimethylethyl)-3,5-diiodobenzene (CAS 148209-54-5)." ChemicalBook Database. [1]
-
Xie, X.; Cai, G.; Ma, D. "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds." Organic Letters, 2005, 7(21), 4693-4695. [4]
-
Gutzler, R. et al. "1,3-Diiodobenzene on Cu(111)—An exceptional case of on-surface Ullmann coupling." Chemical Communications, 2015, 51, 13301-13304.[3]
-
Fan, Q. et al. "On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites." Nanomaterials (MDPI), 2024. [5]
Sources
- 1. 1-(1,1-二甲基乙基)-3,5-二碘苯 | 148209-54-5 [m.chemicalbook.com]
- 2. US20050261273A1 - Substituted urea and carbamate, phenacyl-2-hydroxy-3-diaminoalkane, and benzamide-2-hydroxy-3-diaminoalkane aspartyl-protease inhibitors - Google Patents [patents.google.com]
- 3. Controlling a Chemical Coupling Reaction on a Surface: Tools and Strategies for On-Surface Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2012092115A1 - Mesoionic pyrido [1,2 -a] pyrimidine pesticides - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for 1-Tert-butyl-3,5-diiodobenzene Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions for the Suzuki-Miyaura cross-coupling of 1-tert-butyl-3,5-diiodobenzene. This guide is designed to provide in-depth technical insights and practical advice to help you optimize your reaction conditions, particularly catalyst loading, to achieve high yields and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the Suzuki-Miyaura coupling of diiodoaromatics.
Q1: What are the primary challenges when using 1-tert-butyl-3,5-diiodobenzene in a Suzuki-Miyaura reaction?
A1: The main challenges with this substrate arise from its structure:
-
Two Reactive Sites: As a diiodinated compound, there's a potential for both mono- and di-substituted products. Controlling the selectivity can be challenging if only mono-substitution is desired.
-
Steric Hindrance: The tert-butyl group, while not directly adjacent to the iodine atoms, can influence the overall steric environment of the molecule, potentially affecting the rate of oxidative addition.
-
Potential for Side Reactions: Like many aryl iodides, this substrate is susceptible to side reactions such as dehalogenation and homocoupling, which can reduce the yield of the desired product.[1][2][3]
Q2: What is a typical starting catalyst loading for this type of coupling?
A2: For Suzuki-Miyaura reactions, a typical starting palladium catalyst loading ranges from 0.5 to 5 mol%. For a relatively reactive substrate like an aryl iodide, a good starting point is often 1-2 mol% of the palladium source.[4][5] However, the optimal loading is highly dependent on the specific ligand, base, and solvent system used. In some highly efficient systems, catalyst loadings can be as low as 0.000001–0.02 mol %.[4]
Q3: Which palladium sources and ligands are recommended for coupling with 1-tert-butyl-3,5-diiodobenzene?
A3: A variety of palladium sources can be effective, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[1][6][7] The choice of ligand is often more critical for success. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][6][8][9]
-
For general screening: SPhos, XPhos, and other Buchwald-type biaryl phosphine ligands are excellent choices, known for their high activity and ability to couple sterically hindered substrates.[9]
-
Traditional ligands: While PPh₃ can be effective, it may require higher catalyst loadings and temperatures compared to more modern, specialized ligands.[10]
Q4: How does the choice of base and solvent impact the reaction?
A4: The base and solvent system is crucial for a successful Suzuki-Miyaura coupling.
-
Base: The base plays multiple roles, including activating the boronic acid for transmetalation.[11][12] For this substrate, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[13] Stronger bases like K₃PO₄ are often used for more challenging couplings.[13]
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Common solvent systems include toluene/water, dioxane/water, and THF/water.[5][10] The choice of solvent can influence reaction rate and selectivity.
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the optimization of catalyst loading for the coupling of 1-tert-butyl-3,5-diiodobenzene.
Problem 1: Low or No Conversion of Starting Material
Q: I'm seeing very little or no product formation, and my starting material is largely unreacted. What should I investigate first?
A: Low or no conversion is a common issue that can often be traced back to the catalyst's activity or the reaction conditions. Here's a systematic approach to troubleshooting:
-
Catalyst Inactivity:
-
Verify Catalyst Quality: Ensure your palladium source and ligand are from a reliable supplier and have been stored correctly to prevent degradation.
-
Consider a Pre-catalyst: Using a pre-catalyst, such as an XPhos palladacycle, can ensure the efficient in-situ generation of the active Pd(0) species.[14]
-
Increase Catalyst Loading: As a first step, try increasing the catalyst loading to 3-5 mol%. If this improves the yield, it suggests the initial loading was too low for the given conditions.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Ensure your reaction is being heated to the appropriate temperature. For many Suzuki couplings, temperatures between 80-110 °C are common.[15]
-
Degassing: Oxygen can deactivate the palladium catalyst. Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst.[13] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.
-
Base and Solvent: Re-evaluate your choice of base and solvent. An inappropriate combination can lead to a stalled reaction.
-
Problem 2: Significant Formation of Side Products
Q: My reaction is producing a complex mixture of products, including deiodinated starting material and homocoupled boronic acid. How can I improve the selectivity?
A: The formation of side products is a clear indication that the desired catalytic cycle is competing with undesired pathways.
-
Dehalogenation (Hydrodeiodination): This occurs when the aryl halide is reduced, replacing an iodine atom with hydrogen.[1][2]
-
Mechanism: This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can form from the base or solvent.[2]
-
Solutions:
-
Choice of Base: Avoid bases that can easily generate hydrides.
-
Ligand Selection: Using a bulky, electron-rich ligand can accelerate the desired reductive elimination, outcompeting the dehalogenation pathway.
-
Water Content: Carefully control the amount of water in the reaction. While some water is often necessary, excess water can promote dehalogenation.
-
-
-
Homocoupling of Boronic Acid: This results in the formation of a biaryl from two molecules of the boronic acid.[1][16]
-
Cause: This is often promoted by the presence of oxygen or Pd(II) species.[1]
-
Solutions:
-
Thorough Degassing: As mentioned previously, rigorous degassing is crucial to minimize oxygen levels.
-
Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess should be avoided.
-
Efficient Catalyst System: A highly active catalyst that promotes rapid transmetalation and reductive elimination will minimize the lifetime of intermediates that can lead to homocoupling.
-
-
Section 3: Protocols and Methodologies
This section provides detailed experimental protocols for optimizing catalyst loading and reaction conditions.
Protocol 1: High-Throughput Screening for Catalyst and Ligand Optimization
For efficient optimization, a high-throughput screening (HTS) approach using 96-well plates is highly recommended.[17][18][19] This allows for the parallel testing of numerous conditions.
1. Stock Solution Preparation:
- Prepare stock solutions of 1-tert-butyl-3,5-diiodobenzene, the boronic acid derivative, various palladium pre-catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂), ligands (e.g., SPhos, XPhos, PPh₃), and bases (e.g., K₃PO₄, K₂CO₃) in an appropriate anhydrous solvent (e.g., dioxane, THF).[17]
2. Reaction Plate Preparation:
- Using an automated liquid handler or manual multichannel pipette, dispense the stock solutions into a 96-well reaction plate according to a predefined experimental design. Each well will contain a unique combination of catalyst, ligand, and base.
3. Reaction Execution:
- Seal the reaction plate to prevent solvent evaporation and ensure an inert atmosphere.
- Place the plate in a heated shaker block at the desired temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours).
4. Analysis:
- After the reaction is complete, cool the plate to room temperature.
- Quench each reaction and dilute the mixtures for analysis by UPLC-MS to determine the yield of the desired product in each well.[17]
| Parameter | High-Throughput Screening (HTS) | Traditional One-Variable-at-a-Time (OFAT) |
| Number of Experiments | Hundreds in parallel | Tens, conducted serially |
| Time to Optimization | Days | Weeks to months |
| Material Consumption | Micromole scale | Gram scale |
| Data Richness | Comprehensive datasets for statistical analysis | Limited data, difficult to analyze interactions |
A comparison of HTS and traditional optimization methods.[17]
Protocol 2: General Procedure for a Bench-Scale Reaction
This protocol describes a general procedure for a single, bench-scale reaction.
1. Reaction Setup:
- To an oven-dried flask equipped with a magnetic stir bar, add 1-tert-butyl-3,5-diiodobenzene (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
- Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times.
2. Reagent Addition:
- Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
- In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and ligand (e.g., SPhos, 0.04 equiv) and dissolve in a small amount of degassed solvent. Add this catalyst solution to the reaction flask via syringe.
3. Reaction and Work-up:
- Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.
Section 4: Advanced Concepts & Visualizations
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][11][20]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart
This flowchart provides a logical path for troubleshooting common issues in the Suzuki-Miyaura coupling of 1-tert-butyl-3,5-diiodobenzene.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
PubMed. Mechanism of palladium-catalyzed Suzuki-Miyaura reactions: multiple and antagonistic roles of anionic "bases" and their countercations. [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
PubMed. High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. [Link]
-
PMC. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]
-
RSC Publishing. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ResearchGate. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]
-
ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
SciELO. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
-
Diva-Portal.org. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
-
PMC. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. [Link]
-
MDPI. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Mechanism of palladium-catalyzed Suzuki-Miyaura reactions: multiple and antagonistic roles of anionic "bases" and their countercations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Homocoupling in 1-Tert-butyl-3,5-diiodobenzene Cross-Couplings
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Overview
1-Tert-butyl-3,5-diiodobenzene is a highly versatile, sterically hindered di-halogenated building block widely used in pharmaceutical synthesis. However, because it possesses two highly reactive C–I bonds, it is exceptionally prone to complex homocoupling side reactions during palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, Heck).
Unlike mono-halogenated arenes that simply form dimers, the homocoupling of a diiodide rapidly propagates into intractable polyaryl oligomers or high-molecular-weight smears, severely complicating purification and destroying reaction yields. To troubleshoot this, we must isolate the causality of the homocoupling into two distinct mechanistic pathways:
-
Organometallic Homocoupling (e.g., Boronic Acid Dimerization): Driven by the oxidation of the Pd(0) catalyst to Pd(II) by dissolved oxygen. The Pd(II) species acts as a stoichiometric oxidant, coupling two equivalents of the organometallic partner[1].
-
Aryl Halide Reductive Homocoupling: The 1-tert-butyl-3,5-diiodobenzene itself couples to form biaryls or oligomers. This is often inadvertently promoted by specific solvents acting as reductants or an excess of base in the absence of a fast transmetalating partner[2].
Figure 1: Competing pathways in Pd-catalyzed cross-coupling of 1-tert-butyl-3,5-diiodobenzene.
Troubleshooting FAQs
Q1: I am observing a high-molecular-weight smear on my TLC/LCMS instead of a clean product. What is happening? A1: Because 1-tert-butyl-3,5-diiodobenzene possesses two reactive iodide sites, any aryl halide homocoupling will not stop at a simple dimer; it propagates into polyaryl oligomers. This is exacerbated if the transmetalation step is slow. Causality & Solution: The oxidative addition of Pd(0) into the C–I bond is very fast, leaving the Pd(II)-aryl intermediate waiting for the organometallic partner. If transmetalation is delayed, side reactions dominate. Switch to a highly active, bulky, electron-rich ligand (e.g., XPhos or P(t-Bu)3) to accelerate reductive elimination and kinetically outcompete the homocoupling pathway[3].
Q2: My boronic acid partner is forming symmetrical dimers. How do I suppress this? A2: Boronic acid homocoupling is primarily a Pd(II)-mediated oxidative process. Causality & Solution: Oxygen ingress oxidizes the active Pd(0) catalyst into Pd(II), which then consumes two equivalents of your boronic acid to form a dimer and regenerate Pd(0)[4]. Rigorous exclusion of oxygen (via subsurface sparging or freeze-pump-thaw) is mandatory. Furthermore, adding a mild reducing agent, such as potassium formate, facilitates the in-situ reduction of rogue Pd(II) back to the active Pd(0) state without blocking the primary catalytic cycle[1].
Q3: Can my choice of solvent be causing the 1-tert-butyl-3,5-diiodobenzene to homocouple? A3: Yes. Solvents like Dimethyl Sulfoxide (DMSO) can act as dual solvent-reductants. XPS analysis has shown that DMSO molecules can actively reduce oxidative Pd(II) species into Pd(0), thereby promoting the reductive homocoupling of aryl iodides into biaryls even without additional reducing agents[2]. If you observe aryl halide homocoupling, switch to a non-reducing solvent system like Toluene/Water or 1,4-Dioxane/Water.
Q4: How does the order of addition impact homocoupling for diiodides? A4: High concentrations of the organometallic partner promote its own homocoupling, while high concentrations of the diiodide promote oligomerization. Causality & Solution: Employ a syringe pump to slowly add the organometallic partner (e.g., boronic acid) to the reaction mixture over several hours. This maintains a low steady-state concentration of the transmetalating agent, kinetically disfavoring its bimolecular homocoupling while ensuring enough is present to react with the activated diiodobenzene[5].
Quantitative Optimization Data
The following table summarizes the impact of various reaction parameters on the product distribution when coupling 1-tert-butyl-3,5-diiodobenzene with a standard aryl boronic acid.
| Parameter Adjustment | Solvent System | Additive / Technique | Desired Product (%) | Homocoupled Impurity (%) |
| Standard Conditions | THF / H₂O | None | 45% | 35% (Boronic Dimer) |
| Oxygen Exclusion | THF / H₂O | N₂ Sparge (30 min) | 65% | 15% (Boronic Dimer) |
| Pd(II) Reduction | THF / H₂O | Potassium Formate (0.5 eq) | 82% | <2% (Boronic Dimer) |
| Solvent Effect | DMSO | None | 20% | 60% (Aryl Oligomers) |
| Steric Ligand | Toluene / H₂O | XPhos Ligand | 91% | <1% (Both types) |
Self-Validating Experimental Protocol
Optimized Suzuki-Miyaura Coupling for 1-Tert-butyl-3,5-diiodobenzene
This protocol integrates oxygen exclusion, Pd(II) suppression, and kinetic control to ensure high-fidelity double-coupling while suppressing oligomerization.
Step 1: Rigorous Degassing (Freeze-Pump-Thaw)
-
Transfer 1,4-dioxane and water (typically a 4:1 ratio) into a Schlenk flask.
-
Freeze the solvent mixture using a liquid nitrogen bath.
-
Apply high vacuum for 5 minutes, then seal the flask and let it thaw in a warm water bath.
-
Repeat this cycle three times, finally backfilling with high-purity Argon. Note: Standard bubbling is often insufficient to remove the trace O₂ responsible for Pd(II) generation.
Step 2: Reaction Assembly
-
In an Argon-filled glovebox or using standard Schlenk techniques, charge a dry flask with 1-tert-butyl-3,5-diiodobenzene (1.0 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (3.0 equiv).
-
Add potassium formate (0.2 equiv). Mechanistic rationale: This acts as a mild in-situ reducing agent to continuously convert any oxidized Pd(II) back to the active Pd(0) state, preventing stoichiometric boronic acid dimerization [1[1]].
-
Add the degassed 1,4-dioxane/water mixture.
Step 3: Kinetic Control via Slow Addition
-
Dissolve the boronic acid (2.2 equiv for double coupling) in a minimal amount of degassed 1,4-dioxane.
-
Heat the main reaction flask to 80 °C.
-
Using a syringe pump, add the boronic acid solution dropwise over 2-3 hours. Mechanistic rationale: Slow addition maintains a low concentration of the boronic acid, kinetically disfavoring its bimolecular homocoupling pathway.
Step 4: Self-Validation and Workup
-
Validation Check: Monitor the reaction via LCMS. The system is self-validating if the mass corresponding to [M(boronic acid)*2 - 2H] is absent, confirming the successful suppression of organometallic homocoupling. The absence of repeating mass units of the diiodobenzene confirms the suppression of oligomerization.
-
Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over MgSO₄ and purify via silica gel chromatography.
References
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. 1
-
Strategies to minimize homocoupling in Suzuki reactions. Benchchem. 4
-
Palladium catalyzed reductive homocoupling reactions of aromatic halides in dimethyl sulfoxide (DMSO) solution. ResearchGate. 2
-
Technical Support Center: Minimizing Homocoupling in Aryl-Aryl Bond Formation. Benchchem. 5
Sources
Technical Support Center: Purification of 1-Tert-butyl-3,5-diiodobenzene
[1]
Executive Summary & Diagnostic
The Challenge: 1-Tert-butyl-3,5-diiodobenzene (CAS 148209-54-5) presents a unique purification challenge.[1] The tert-butyl group confers significant lipophilicity, while the two iodine atoms add molecular weight and polarizability without significantly increasing polarity on silica gel.[1] Consequently, this starting material often co-elutes with cross-coupling products (e.g., Sonogashira, Suzuki, or Ullmann derivatives) in standard non-polar solvent systems.
The Solution Architecture: Do not rely on a single method. Successful isolation requires exploiting physical property differences (solubility, volatility, or molecular size) rather than just polarity.
Diagnostic Decision Tree
Use the following logic flow to select your purification strategy.
Figure 1: Decision matrix for selecting the optimal purification route based on the physical state and thermal stability of the target product.[1]
Technical Protocols
Protocol A: Vacuum Sublimation (The "Green" Method)
Applicability: Best when your product has a significantly higher molecular weight or polarity than the starting material, or if the starting material is volatile under high vacuum.[1] 1-Tert-butyl-3,5-diiodobenzene has high symmetry and significant vapor pressure under vacuum due to the iodine atoms.[1]
Mechanism: Iodine-rich arenes sublime readily.[1] The bulky t-butyl group disrupts crystal packing slightly, lowering the energy required for phase transition compared to planar polyaromatics.[1]
Step-by-Step Workflow:
-
Preparation: Place the crude solid in the bottom of a sublimation apparatus (cold finger type).[1]
-
Pre-treatment: If the crude is sticky/oily, adsorb it onto a small amount of coarse silica gel or Celite to increase surface area.[1]
-
Vacuum Application: Connect to a high-vacuum manifold (< 0.1 mmHg is critical).
-
Heating Ramp:
-
Harvest: The starting material collects on the cold finger. Your heavier product remains at the bottom.[1]
Expert Insight: If your product is also volatile, perform "Fractional Sublimation" by controlling the cold finger temperature (using a warm fluid circulator instead of ice water) to selectively condense the less volatile component.[1]
Protocol B: Anti-Solvent Recrystallization
Applicability: When the mixture is a solid and the product is less soluble in polar protic solvents than the starting material.[1]
Theory: The tert-butyl group provides solubility in organic solvents, but the iodine atoms make the lattice energy high enough to crystallize.[1] Ethanol (EtOH) or Methanol (MeOH) act as excellent anti-solvents for lipophilic iodobenzenes.[1]
Data: Solubility Profile (Estimated)
| Solvent | 1-tBu-3,5-I2-Ph Solubility | Recommendation |
| Hexanes/Pentane | Very High | Poor for crystallization (evaporation only).[1] |
| DCM/Chloroform | Very High | Use only to dissolve initially.[1] |
| Ethanol (Hot) | High | Ideal Solvent. |
| Ethanol (Cold) | Low | Ideal Solvent. |
| Water | Insoluble | Use to force precipitation (carefully). |
Workflow:
-
Dissolve the crude mixture in the minimum amount of boiling Ethanol (absolute).
-
If it does not dissolve completely, add small aliquots of DCM until clear, then boil off the DCM.
-
Allow the solution to cool slowly to room temperature on the benchtop (do not rush to the fridge yet).
-
Seeding: If available, add a seed crystal of the product.[1]
-
Cool to 4°C. The symmetrical 1-tert-butyl-3,5-diiodobenzene often stays in the mother liquor longer than complex coupling products.[1]
-
Filter the solid.[1][2] Analyze both solid and filtrate by TLC.[1]
Protocol C: Dry Column Vacuum Chromatography (DCVC)
Applicability: When standard flash chromatography fails due to poor separation (ΔRf < 0.1).[1]
Why DCVC? Standard flash columns suffer from "channeling" and band broadening with heavy iodinated compounds.[1] DCVC uses suction (vacuum) rather than pressure, packing the silica much tighter and allowing for a "gradient" that is practically stepwise, providing resolution comparable to HPLC.[1]
Setup Diagram:
Figure 2: DCVC Workflow. Note that the sample is dry-loaded on Celite to prevent band streaking.
Solvent System Strategy:
Frequently Asked Questions (FAQ)
Q1: The starting material and product have the exact same Rf in Hexanes. What now? A: Switch the stationary phase. Silica separates based on polarity.[1] If polarity is identical, use Reverse Phase (C18) TLC plates to check separation. The hydrophobic tert-butyl group interacts strongly with C18.[1] If separation is observed, run a C18 flash column (using Water/Acetonitrile gradient). Alternatively, use Recycling GPC (Gel Permeation Chromatography) if there is a molecular size difference.
Q2: Can I chemically scavenge the unreacted diiodide? A: This is risky if your product also contains halides.[1] However, if your product is fully coupled (no halogens), you can stir the crude mixture with polymer-supported thiophenol or a catalytic amount of amine + Pd catalyst to convert the diiodide into a more polar amine derivative, which can then be washed away with acid.[1]
Q3: Is 1-Tert-butyl-3,5-diiodobenzene light sensitive? A: Yes, like most aryl iodides, it is sensitive to photodegradation (homolytic cleavage of the C-I bond), turning samples yellow/purple (iodine release).[1] Perform purification in low light or wrap columns in aluminum foil.[1]
Q4: How do I remove the purple color (free iodine) from my purified fraction?
A: Wash the organic phase with a 10% aqueous solution of Sodium Thiosulfate (
References
-
Synthesis and Properties of t-Butyl-halo-arenes
-
General Purification of Aryl Iodides
- Dry Column Vacuum Chromatography (DCVC)
-
Compound Data Verification
Sources
Validation & Comparative
Technical Guide: Spectral Characterization of 1-Tert-butyl-3,5-diiodobenzene
Topic: 1H and 13C NMR Spectral Analysis of 1-Tert-butyl-3,5-diiodobenzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Tert-butyl-3,5-diiodobenzene is a critical intermediate in the synthesis of sterically demanding ligands, particularly for Suzuki-Miyaura cross-couplings and the construction of porous organic frameworks (POFs). Its structural integrity relies on the precise meta-substitution of the iodine atoms relative to the bulky tert-butyl group.
This guide provides a comparative spectral analysis of 1-tert-butyl-3,5-diiodobenzene against its precursor (1-tert-butylbenzene ) and its halogenated analog (1-tert-butyl-3,5-dibromobenzene ). We focus on the unique Heavy Atom on Light Atom (HALA) effects observed in
Structural Logic & Symmetry Analysis
Before interpreting the spectra, one must establish the symmetry constraints of the molecule.
-
Point Group:
(assuming free rotation of the t-butyl group). -
Symmetry Plane: A plane passes through the C1 (t-butyl attachment) and C4 (proton between iodines) axis, bisecting the molecule.
-
Implication for NMR:
-
Protons: The protons at positions 2 and 6 are chemically equivalent (enantiotopic environment preserved by rapid rotation). The proton at position 4 is unique.
-
Carbons: C2 and C6 are equivalent; C3 and C5 (C-I) are equivalent.[1]
-
Comparative H NMR Analysis
The proton NMR spectrum is characterized by a distinct aromatic pattern and a high-intensity aliphatic singlet.
Critical Differentiator: Unlike the complex multiplet observed in the mono-substituted precursor (1-tert-butylbenzene), the 3,5-diiodo derivative simplifies into a clean AX2 system (or AB2 depending on field strength) in the aromatic region.
Table 1:
H NMR Shift Comparison (400 MHz, CDCl
)
| Feature | 1-Tert-butylbenzene (Precursor) | 1-Tert-butyl-3,5-dibromobenzene (Analog) | 1-Tert-butyl-3,5-diiodobenzene (Product) |
| Symmetry | Low ( | High ( | High ( |
| t-Butyl (9H) | |||
| Aromatic H (Ortho) | |||
| Aromatic H (Para) | |||
| Key Trend | Shielded aromatic region | Moderate deshielding | Significant deshielding of H4 |
Mechanistic Insight:
The proton at position 4 (H4) in the diiodo compound is significantly deshielded (
Comparative C NMR Analysis: The "Heavy Atom" Effect
The
The Phenomenon: Iodine, being a heavy nucleus, induces significant spin-orbit coupling. This relativistic effect causes a dramatic upfield shift (shielding) of the carbon directly attached to it (
Table 2:
C NMR Shift Comparison (100 MHz, CDCl
)
| Carbon Environment | 1-Tert-butylbenzene | 1-Tert-butyl-3,5-dibromobenzene | 1-Tert-butyl-3,5-diiodobenzene |
| C-X ( | N/A (C-H | ||
| C-tBu ( | |||
| Aromatic C-H | |||
| t-Butyl ( |
Diagnostic Rule: If you observe a quaternary aromatic carbon signal near 94 ppm , you have successfully incorporated Iodine. If the signal is near 122 ppm , you likely have the Bromo-analog or incomplete substitution.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and accurate integration (particularly for quantitative purity assessment), follow this protocol.
Reagents & Preparation[2][3]
-
Solvent: Use CDCl
(99.8% D) neutralized with basic alumina if the compound is acid-sensitive (though aryl iodides are generally stable). -
Concentration: Dissolve 15-20 mg of sample in 0.6 mL solvent for
H; increase to 40-50 mg for C to improve signal-to-noise ratio for the quaternary carbons.
Instrument Parameters (400 MHz equivalent)
-
Pulse Sequence: Standard 1D proton (
). -
Relaxation Delay (D1): Set to 5.0 - 10.0 seconds .
-
Reasoning: The t-butyl protons have a short
, but the aromatic proton between the two iodine atoms (H4) is isolated from dipolar relaxation pathways (no adjacent protons). It may have a significantly longer . A short D1 will lead to under-integration of the aromatic region relative to the t-butyl group.
-
-
Scans (NS): 16 for
H; 1024+ for C (due to the long relaxation of non-protonated C-I carbons).
Logical Assignment Workflow
The following diagram illustrates the decision matrix for confirming the product structure using the data described above.
Caption: Logical decision tree for validating 1-tert-butyl-3,5-diiodobenzene, highlighting the critical
References
-
SpectraBase. 1-Bromo-3,5-di-tert-butylbenzene NMR Data. John Wiley & Sons.[4] Link (Used for analog comparison).
-
ChemicalBook. 1,3,5-Tri-tert-butylbenzene Spectral Data. Link (Used for symmetry and substituent effect baselining).
-
Bhu.ac.in. 13C NMR Spectroscopy: Heavy Atom Effect. Link (Authoritative source for Spin-Orbit coupling mechanism in Aryl Iodides).
-
RSC.org. Supporting Information: Synthesis and NMR of Halogenated Benzenes. Link (Source for comparative brominated analog shifts).
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem. 1997, 62, 7512–7515. Link (Standard for solvent referencing).
Sources
Comparative Reactivity Guide: 1-Tert-butyl-3,5-diiodobenzene vs. 1-Tert-butyl-3,5-dibromobenzene
For researchers in drug development and advanced materials synthesis, selecting the correct halogenated building block is a critical parameter that dictates reaction conditions, yield, and synthetic route viability. Both 1-tert-butyl-3,5-diiodobenzene and 1-tert-butyl-3,5-dibromobenzene share a meta-substitution pattern around a bulky, solubilizing tert-butyl core. However, substituting bromine for iodine fundamentally alters the molecule's thermodynamic and kinetic profile.
This guide provides an in-depth, objective comparison of these two synthons, detailing the causality behind their reactivity differences and providing self-validating experimental protocols for their application.
Fundamental Causality: Bond Dissociation and Electronics
The reactivity differential between the diiodo and dibromo derivatives is primarily governed by the carbon-halogen (C-X) bond dissociation energy (BDE).
-
The C-I Bond: Iodine has a significantly larger atomic radius (~140 pm) compared to bromine. This size mismatch leads to poor orbital overlap with the carbon 2p orbital, creating a longer and weaker bond. The C-I bond dissociation energy is approximately 222 kJ/mol (1[1]).
-
The C-Br Bond: Bromine (radius ~114 pm) forms a shorter, stronger bond with the aromatic ring, possessing a BDE of approximately 280 kJ/mol (1[1]).
In transition-metal catalysis, the cleavage of the C-X bond during oxidative addition is frequently the rate-determining step. Because the C-I bond is ~58 kJ/mol weaker than the C-Br bond, 1-tert-butyl-3,5-diiodobenzene undergoes oxidative addition much faster, allowing for significantly milder reaction conditions (2[2]).
Caption: Pd-catalyzed cross-coupling cycle highlighting the halogen-dependent oxidative addition step.
Reaction Dynamics & Strategic Selection
Cross-Coupling Reactions
Aryl iodides are universally recognized as the more reactive coupling partners (2[2]). When utilizing 1-tert-butyl-3,5-diiodobenzene (CAS 148209-54-5) (3[3]), Suzuki or Buchwald-Hartwig couplings can often be driven to completion at room temperature or 50°C. In contrast, 1-tert-butyl-3,5-dibromobenzene typically requires elevated temperatures (80°C–110°C) and highly active, electron-rich phosphine ligands (e.g., SPhos, XPhos) to achieve similar turnover frequencies.
Chemoselectivity
The distinct BDE difference enables sequential, orthogonal functionalization. If a complex substrate contains both a C-I and a C-Br bond, palladium will selectively insert into the C-I bond first, leaving the C-Br bond intact for a subsequent reaction under harsher conditions (2[2]).
Lithium-Halogen Exchange
The polarizability of iodine makes lithium-iodine exchange virtually instantaneous at -78°C. While lithium-bromine exchange is also highly efficient, it can sometimes suffer from competitive alkylation (Wurtz-type coupling) if the temperature rises or if the addition rate of the alkyllithium reagent is poorly controlled.
Caption: Decision matrix for selecting between diiodo and dibromo tert-butylbenzene derivatives.
Quantitative Data Comparison
The following table summarizes the core metrics distinguishing the two compounds:
| Property / Metric | 1-Tert-butyl-3,5-diiodobenzene | 1-Tert-butyl-3,5-dibromobenzene |
| Halogen Substituent | Iodine (-I) | Bromine (-Br) |
| C-X Bond Dissociation Energy | ~222 kJ/mol | ~280 kJ/mol |
| Oxidative Addition Kinetics | Very Fast (Often bypasses rate-limiting step) | Moderate to Slow (Requires thermal activation) |
| Typical Suzuki Coupling Temp | 25°C – 50°C | 80°C – 110°C |
| Lithium-Halogen Exchange | Instantaneous at -78°C (n-BuLi or t-BuLi) | Fast at -78°C (t-BuLi highly preferred) |
| Primary Synthetic Advantage | Mild conditions, excellent chemoselectivity | Lower cost, higher thermal/photochemical stability |
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and in-process diagnostic steps to verify causality and reaction progress prior to workup.
Protocol A: Mild Double Suzuki-Miyaura Coupling of 1-Tert-butyl-3,5-diiodobenzene
Objective: Synthesize a 1,3,5-trisubstituted biaryl framework at low temperature (50°C) to demonstrate the enhanced reactivity of the C-I bond.
Causality: By utilizing the diiodo derivative, the oxidative addition barrier is sufficiently lowered to allow Pd(dppf)Cl₂ to turn over efficiently at 50°C, preventing thermal degradation of sensitive boronic acids.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 1-tert-butyl-3,5-diiodobenzene (1.0 equiv), phenylboronic acid (2.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).
-
Standard Addition: Add exactly 0.5 equivalents of n-dodecane to the flask. Validation: Dodecane acts as an inert internal standard, allowing for precise GC-FID quantification of the reaction yield independent of isolation losses.
-
Solvent Addition: Inject degassed THF/H₂O (4:1 v/v) to achieve a 0.2 M concentration.
-
Reaction: Stir the biphasic mixture at 50°C.
-
In-Process Tracking: At t = 1h and t = 4h, withdraw a 50 µL aliquot, dilute with EtOAc, wash with water, and inject the organic layer into the GC-FID.
-
Validation Check: The GC trace must show the disappearance of the starting material, a transient peak for the mono-coupled intermediate (at 1h), and a dominant peak for the double-coupled product (at 4h) relative to the dodecane standard.
-
Workup: Once GC confirms >95% conversion, cool to room temperature, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.
Protocol B: Cryogenic Dilithiation of 1-Tert-butyl-3,5-dibromobenzene
Objective: Perform a double lithium-halogen exchange to generate a dilithio intermediate, subsequently trapped with an electrophile (DMF).
Causality: tert-Butyllithium (t-BuLi) is selected over n-BuLi. t-BuLi undergoes a second equivalent reaction to eliminate isobutylene and isobutane gases, driving the exchange equilibrium strictly forward and preventing the formation of alkylated side products.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-tert-butyl-3,5-dibromobenzene (1.0 equiv) in anhydrous THF (0.1 M) under a strict argon atmosphere. Cool the solution to precisely -78°C using a dry ice/acetone bath.
-
Lithiation: Dropwise add t-BuLi (1.7 M in pentane, 4.1 equiv) down the side of the flask over 15 minutes. Causality: Slow addition prevents localized heating, which could lead to proton abstraction from THF.
-
Equilibration: Stir at -78°C for 30 minutes.
-
Diagnostic Quench (Validation): Withdraw a 0.1 mL aliquot and immediately quench it into a vial containing 0.5 mL of MeOD (Deuterated Methanol). Analyze this aliquot via GC-MS. Validation Check: The mass spectrum must show the quantitative formation of 1-tert-butyl-3,5-dideuterobenzene (M+2 mass shift). If mono-deuterated species are present, the exchange is incomplete.
-
Electrophile Trapping: Once dilithiation is validated, add anhydrous DMF (3.0 equiv) dropwise at -78°C.
-
Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with 1M HCl to hydrolyze the hemiaminal intermediate, extract with diethyl ether, and isolate 5-tert-butylisophthalaldehyde.
References
- A Comparative Guide to the Reactivity of Bromo- vs.
- Source: PMC (National Institutes of Health)
- CAS NO.
Sources
Mass spectrometry fragmentation patterns of 1-Tert-butyl-3,5-diiodobenzene
Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 1-Tert-butyl-3,5-diiodobenzene vs. Structural Alternatives
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Product & Performance Comparison Guide
Executive Summary
1-Tert-butyl-3,5-diiodobenzene (CAS: 148209-54-5) is a highly specialized halogenated synthon utilized in advanced materials and pharmaceutical development[1]. For analytical chemists, confirming the structural integrity of this compound requires robust mass spectrometry (MS) methods. Because it lacks easily ionizable functional groups (e.g., amines or carboxylic acids), standard Electrospray Ionization (ESI) is ineffective. Instead, Electron Ionization (EI) must be employed.
This guide objectively compares the EI-MS fragmentation performance of 1-tert-butyl-3,5-diiodobenzene against its fundamental structural analogs—tert-butylbenzene and 1,4-diiodobenzene—to establish a self-validating framework for spectral interpretation.
Mechanistic Causality in Fragmentation (E-E-A-T)
As an Application Scientist, I frequently observe that analysts misinterpret the low abundance of the molecular ion ([M]⁺•) in complex halogenated alkylbenzenes. To accurately profile 1-tert-butyl-3,5-diiodobenzene, one must understand the two competing thermodynamic forces driving its fragmentation:
-
The Alkyl
-Cleavage Pathway: The bulky tert-butyl substituent acts as an energy sink. Upon 70 eV ionization, the molecule rapidly ejects a methyl radical (CH₃•, 15 Da) to form a highly stable, resonance-stabilized tertiary carbocation[2]. This kinetically favored pathway drastically reduces the survivability of the parent ion. -
The Halogen Homolytic Cleavage Pathway: The carbon-iodine (C-I) bond is notoriously weak (approx. 240 kJ/mol). Homolytic cleavage of the iodine radical (I•, 127 Da) competes directly with the alkyl fragmentation, a phenomenon well-documented in unsubstituted diiodobenzenes[3].
By understanding this dual-pathway paradigm, researchers can confidently map the resulting hybrid mass spectrum.
Analytical Performance Comparison
To isolate the effects of the tert-butyl and iodine substituents, we compare the quantitative fragmentation data of 1-tert-butyl-3,5-diiodobenzene against its baseline alternatives.
| Analyte | Molecular Ion [M]⁺• | Base Peak | Diagnostic Fragments | Dominant Cleavage Mechanism |
| 1-Tert-butyl-3,5-diiodobenzene | m/z 386 (Low) | m/z 371 | m/z 259, m/z 244, m/z 132 | Competitive |
| Tert-butylbenzene | m/z 134 (Low) | m/z 119 | m/z 91, m/z 41 | |
| 1,4-Diiodobenzene | m/z 330 (High) | m/z 330 | m/z 203, m/z 76 | Sequential homolytic C-I cleavage[3] |
Comparative Insight: In tert-butylbenzene, the loss of CH₃• yields a base peak at m/z 119 due to the high stability of the resulting cation[2][4]. Conversely, 1,4-diiodobenzene exhibits a highly stable molecular ion (base peak at m/z 330) because the aromatic ring easily accommodates the charge[3]. 1-Tert-butyl-3,5-diiodobenzene represents a hybrid: the base peak shifts to the [M-CH₃]⁺ fragment (m/z 371), while secondary diagnostic peaks (m/z 259, m/z 244) confirm the presence of the labile iodine atoms.
Self-Validating Experimental Protocol: GC-EI-MS
To ensure reproducibility and analytical trustworthiness, follow this step-by-step methodology for the MS profiling of halogenated benzenes.
Step 1: Sample Preparation
-
Action: Dissolve 1.0 mg of 1-tert-butyl-3,5-diiodobenzene in 1.0 mL of anhydrous n-hexane.
-
Causality: Hexane is a non-polar, aprotic solvent. Using protic solvents (like methanol) can induce solvolysis of the labile C-I bonds prior to injection, leading to false degradation peaks in the chromatogram.
Step 2: Chromatographic Separation
-
Action: Inject 1 μL into a GC equipped with an HP-5MS column (30 m × 0.25 mm, 0.25 μm film) using a 10:1 split ratio. Set the inlet to 250°C.
-
Causality: The 5% phenyl methyl siloxane stationary phase separates halogenated aromatics optimally based on polarizability. The split injection prevents detector saturation and minimizes ion-molecule reactions in the source that could form artificial adducts.
Step 3: Electron Ionization & Detection
-
Action: Set the EI source to 70 eV and 230°C. Scan the quadrupole from m/z 50 to 500.
-
Causality: 70 eV is the universal standard for EI, transferring ~600 kJ/mol of internal energy to the molecule. This specific energy threshold is required to consistently trigger both the
-cleavage of the tert-butyl group and the homolytic cleavage of the C-I bond, allowing direct comparison with NIST library spectra[3].
Fragmentation Pathway Visualization
The logical relationship of the ion dissociation pathways is mapped below.
Figure 1: Proposed EI-MS fragmentation pathways for 1-tert-butyl-3,5-diiodobenzene.
References
- Title: Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene Source: Semantic Scholar / Chemistry: A European Journal URL
- Source: National Institute of Standards and Technology (NIST)
- Source: National Institutes of Health (NIH)
- Title: CAS NO.
Sources
Defect Engineering in C-C Bonded COFs: A Comparative Guide on 1-Tert-butyl-3,5-diiodobenzene Modulated Frameworks
For researchers and drug development professionals, pristine Covalent Organic Frameworks (COFs) often present a critical limitation: their strict microporosity (<2 nm) restricts the encapsulation and transport of large biologics, complex APIs, and bulky catalysts. Defect engineering bridges this gap. By substituting standard linear linkers with sterically demanding monomers like 1-tert-butyl-3,5-diiodobenzene (tBu-DIB) , we can intentionally disrupt lattice propagation.
As a Senior Application Scientist, I have found that this controlled disorder generates hierarchical mesopores (missing-linker defects), drastically enhancing mass transport and drug loading capacity without sacrificing the framework's overall structural integrity. However, characterizing these defects requires rigorous, self-validating analytical workflows to distinguish true topological defects from trapped amorphous impurities.
Mechanistic Rationale: Why 1-Tert-butyl-3,5-diiodobenzene?
In standard Pd-catalyzed Suzuki-Miyaura polycondensation, using a linear linker like 1,3-diiodobenzene yields a highly crystalline, fully condensed 2D lattice. When tBu-DIB is introduced as a co-monomer or primary linker, the bulky tert-butyl moiety acts as a deliberate "steric wedge." During sheet propagation, the spatial conflict prevents adjacent reactive sites from achieving the necessary planar conformation for cross-coupling. This arrests local polymerization, leaving unreacted terminal halogens and creating a "missing linker" void.
As demonstrated in recent studies on 1[1], these imperfections directly alter the surface area and pore size distribution, transitioning the material from a strict microporous regime to a highly accessible hierarchical architecture[2].
Fig 1: Mechanism of defect generation via steric hindrance during COF polycondensation.
Comparative Performance Data
To objectively evaluate the impact of tBu-DIB, we compare a pristine COF synthesized with 1,3-diiodobenzene against a defective COF synthesized with a 30% molar substitution of tBu-DIB.
| Analytical Parameter | Pristine COF (1,3-Diiodobenzene) | Defective COF (tBu-DIB Modulated) | Primary Characterization Method |
| Crystallinity (Long-Range Order) | High (Sharp peaks, FWHM < 0.2°) | Moderate (Broadened peaks, FWHM > 0.5°) | Powder X-Ray Diffraction (PXRD) |
| Pore Architecture | Strictly Microporous (~1.2 nm) | Hierarchical (Micro + Mesopores up to 3.8 nm) | N₂ Physisorption (77 K) |
| BET Surface Area | ~1,850 m²/g | ~1,150 m²/g (Reduced due to steric mass) | Brunauer–Emmett–Teller Analysis |
| Defect Density (Terminal Groups) | < 1% (Fully condensed lattice) | ~14% (Tunable based on feed ratio) | XPS (I 3d) & ¹³C ssNMR |
| Large-Molecule Drug Loading | < 5 wt% (Surface adsorption only) | > 25 wt% (Deep pore encapsulation) | TGA & UV-Vis Spectroscopy |
| Mass Transport (D_eff) | Baseline (Diffusion-limited) | 4x enhancement for bulky substrates | Pulsed-Field Gradient (PFG) NMR |
Experimental Workflows: A Self-Validating System
A critical pitfall in COF characterization is the misattribution of trapped amorphous oligomers to engineered structural defects. To prevent this, your protocol must be a self-validating system.
Protocol 1: Synthesis and Supercritical Activation
Causality Check: Standard Soxhlet extraction with THF often fails to remove unreacted tBu-DIB trapped within the newly formed mesopores. If left unpurified, these trapped guests artificially inflate the defect quantification signals.
-
Polycondensation: React 1,3,5-benzenetriboronic acid with a mixture of 1,3-diiodobenzene and 1-tert-butyl-3,5-diiodobenzene in a dioxane/mesitylene solvent system using a Pd(PPh₃)₄ catalyst.
-
Initial Washing: Wash the resulting powder with DMF and THF to remove the bulk of the catalyst and unreacted monomers.
-
Supercritical CO₂ (scCO₂) Activation (Critical Step): Exchange the solvent with liquid CO₂ at 10 °C, then heat to 40 °C (above the critical point) and vent. scCO₂ eliminates capillary forces and penetrates deep into the hierarchical pore structure, ensuring that any detected iodine in subsequent steps is covalently bound to the framework.
Protocol 2: Self-Validating Defect Quantification
To prove that defects are structural (missing linkers) rather than physical mixtures, we cross-reference three independent techniques.
-
X-ray Photoelectron Spectroscopy (XPS): Perform survey scans to quantify the atomic percentage of the I 3d peaks. This represents the total terminal halogens.
-
Solid-State ¹³C CP-MAS NMR: Integrate the tert-butyl carbon signal (~31 ppm) against the aromatic framework carbons.
-
Validation Logic: If the molar ratio of terminal iodine (from XPS) to tert-butyl groups (from NMR) deviates from the theoretical 1:1 stoichiometry of a singly-coupled terminal monomer, it indicates the presence of trapped, unreacted monomer rather than a true topological defect.
-
-
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): As noted in authoritative literature on 1[1], standard transmission IR suffers from severe scattering artifacts with opaque COF powders. DRIFTS accurately resolves the vibrational modes of unreacted terminal boronic acid and C-I bonds, providing secondary confirmation of the defect sites.
Fig 2: Self-validating analytical workflow for confirming covalent structural defects.
Conclusion for Drug Development Professionals
The integration of 1-tert-butyl-3,5-diiodobenzene into COF synthesis is not merely a structural curiosity; it is a functional necessity for advanced applications. By intentionally sacrificing a degree of long-range crystallinity, you generate a highly accessible, mesoporous network capable of hosting large biologics. When validating these materials for pharmaceutical applications, relying on a single analytical method is insufficient. Employing the self-validating triad of scCO₂ activation, XPS, and ¹³C ssNMR ensures that your engineered defects are stable, covalent, and ready for downstream API loading.
References
- Source: National Institutes of Health (NIH)
- The effect of disorder in multi-component covalent organic frameworks Source: Thomas Young Centre URL
- Source: National Institutes of Health (NIH)
Sources
Comparative Architectures: 1,3- vs. 1,4-Diiodobenzene Linkers in Advanced Materials Synthesis
Executive Summary
In the precise architecture of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and conjugated polymers, the geometric isomerism of the linker is not merely a structural detail—it is the primary determinant of topology and electronic function. This guide compares 1,3-diiodobenzene (meta) and 1,4-diiodobenzene (para) , analyzing how their angular divergence (
Structural & Electronic Fundamentals
The choice between meta- and para-substituted linkers fundamentally alters the vector propagation of the polymer chain or crystal lattice.
The Geometric Divergence
-
1,4-Diiodobenzene (Para): The iodine atoms are positioned at a
angle. This linearity facilitates the formation of rigid, rod-like structures (e.g., Poly(p-phenylene)). In 2D reticular chemistry, this typically yields hexagonal or square planar sheets with maximum surface area. -
1,3-Diiodobenzene (Meta): The iodine atoms are positioned at a
angle. This "kink" introduces curvature, preventing linear packing. It is used to engineer helicity, discrete macrocycles, or to increase solubility by disrupting - stacking interactions.
Electronic Consequences (The "Conjugation Break")
While both isomers undergo oxidative addition, their resulting electronic properties differ drastically due to orbital overlap.
-
Para-Conjugation: Allows for continuous overlap of
-orbitals across the phenylene ring, resulting in extended effective conjugation lengths, lower bandgaps, and red-shifted emission (useful for OLEDs). -
Meta-Conjugation: The nodal structure of the benzene HOMO/LUMO wavefunctions at the meta-position creates a destructive quantum interference effect. This effectively "breaks" the conjugation, confining the exciton. This results in a blue shift (higher energy) in photoluminescence compared to para-analogs [1].[1]
Decision Framework: Topology Engineering
The following decision tree illustrates the causal relationship between isomer selection and material outcome.
Figure 1: Topology Engineering Decision Matrix. Blue path indicates linear/conductive goals; Red path indicates solubility/structural complexity goals.
Comparative Performance Data
The following data aggregates findings from reticular synthesis and conjugated polymer studies [1][2].
| Feature | 1,4-Diiodobenzene (Para) | 1,3-Diiodobenzene (Meta) | Mechanism of Action |
| Bond Angle | VSEPR / Carbon hybridization geometry. | ||
| Polymer Topology | Linear Rigid Rods | Helical or Zig-Zag coils | Vector addition of bond propagation. |
| Electronic Bandgap | Lower (Red-shifted) | Higher (Blue-shifted) | Para allows full delocalization; Meta induces quantum interference (conjugation break). |
| Solubility | Low (Aggregates easily) | High | Meta-kinks prevent efficient |
| Halogen Bonding | Linear chains | Zig-zag/Helical networks | Directionality of the |
Experimental Protocols
To validate the differences described above, the following protocols utilize Sonogashira Cross-Coupling . This reaction is sensitive to the steric and electronic differences of the isomers.
Protocol A: Comparative Polymerization (Kinetics & Solubility)
Objective: Synthesize Poly(phenylene ethynylene) (PPE) derivatives to observe the "solubility vs. crystallinity" trade-off.
Reagents:
-
Monomer A: 1,4-Diiodobenzene (or 1,3-isomer for comparison).
-
Monomer B: 1,4-Diethynylbenzene.
-
Catalyst:
(3 mol%). -
Co-catalyst: CuI (5 mol%).
-
Solvent: Toluene/Diisopropylamine (3:1 v/v).
Workflow:
-
Degassing: Charge a Schlenk flask with monomers, Pd catalyst, and CuI. Cycle vacuum/nitrogen (
) to remove (Critical: induces homocoupling of alkynes, ruining stoichiometry). -
Injection: Add degassed solvent mixture via syringe.
-
Heating: Stir at
for 24 hours. -
Observation Point:
-
1,4-Reaction: Expect rapid precipitation of solids (polymer crashing out due to rigid linearity) within 2-4 hours.
-
1,3-Reaction: Solution likely remains clear/viscous for longer (polymer coils remain solvated).
-
-
Workup: Precipitate into cold methanol, filter, and wash with hexanes.
Protocol B: Structural Validation (UV-Vis & XRD)
Objective: Quantify the "Conjugation Break."
-
UV-Vis Spectroscopy: Dissolve dried polymers in
.-
Expectation: Para-polymer
nm. Meta-polymer nm (significant blue shift).
-
-
Powder X-Ray Diffraction (PXRD):
-
Expectation: Para-polymer shows sharp peaks (high crystallinity/stacking). Meta-polymer shows broad "halo" (amorphous).
-
Mechanistic Pathway Visualization
The following diagram details the catalytic cycle, highlighting where the geometric constraints of the 1,3-isomer influence the polymer growth phase.
Figure 2: Sonogashira Catalytic Cycle differentiating the physical outcome of the reductive elimination step based on linker geometry.
References
-
Comparisons of Optical Properties on Meta- and Para-Linkages of Copolymers. National Yang Ming Chiao Tung University.
-
Structural and electronic properties of poly(meta/para phenylene). Synthetic Metals.
-
Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. Crystal Growth & Design.
-
1,3-Diiodobenzene Product Guide. Sigma-Aldrich.
Sources
Infrared (IR) Spectroscopy Fingerprints for 1-Tert-butyl-3,5-diiodobenzene: A Comparative Analytical Guide
As pharmaceutical pipelines and advanced materials research demand increasingly rigorous structural validation, Fourier Transform Infrared (FTIR) spectroscopy remains a frontline analytical technique. For complex halogenated aromatics like 1-tert-butyl-3,5-diiodobenzene (CAS: 148209-54-5) , IR spectroscopy provides a highly specific molecular fingerprint.
This guide objectively compares the IR spectral performance of 1-tert-butyl-3,5-diiodobenzene against common structural alternatives. By dissecting the causality behind its vibrational modes, we provide researchers with a self-validating framework for definitive structural identification[1].
Mechanistic Causality in IR Fingerprinting
To accurately identify 1-tert-butyl-3,5-diiodobenzene, one must understand why its functional groups absorb at specific frequencies. The molecule's IR spectrum is dominated by three distinct structural motifs:
The tert-Butyl Group: The "Umbrella" Split
The tert-butyl group is anchored by a central quaternary carbon bonded to three methyl (-CH₃) groups. While standard aliphatic C-H stretching occurs between 2960–2870 cm⁻¹, the definitive diagnostic feature is the symmetric CH₃ bending vibration, commonly known as the "umbrella mode." Because the three methyl groups are sterically crowded on a single carbon, their vibrational modes couple and split the absorption band into two distinct, sharp peaks at approximately 1395 cm⁻¹ and 1365 cm⁻¹ [2].
The 1,3,5-Trisubstituted Benzene Ring: Out-of-Plane (OOP) Bending
Aromatic rings exhibit characteristic out-of-plane (OOP) C-H bending vibrations that are highly sensitive to the substitution pattern. In a 1,3,5-trisubstituted benzene ring, the three hydrogen atoms are isolated from one another (no adjacent hydrogens). This high degree of symmetry restricts the bending modes, resulting in a strong, sharp OOP absorption band strictly localized between 860–820 cm⁻¹ , often accompanied by a ring puckering vibration near 700 cm⁻¹ [3].
The Carbon-Iodine (C-I) Bonds: The Heavy Atom Effect
According to Hooke's Law for a diatomic oscillator, vibrational frequency is inversely proportional to the square root of the reduced mass. Iodine is a massive atom (atomic weight ~126.9 u). This extreme mass drastically dampens the stretching frequency of the C-I bond, pushing the absorption deep into the far-infrared region, typically below 600 cm⁻¹ . Standard mid-IR spectrometers (cutting off at 400 cm⁻¹) will only capture the upper shoulder of these strong halogen bands.
Comparative Analysis: Differentiating Structural Analogs
When validating the purity or identity of 1-tert-butyl-3,5-diiodobenzene, it is critical to differentiate it from synthetic precursors or structural analogs. The table below provides an objective, quantitative comparison of its IR fingerprint against two alternatives: 1,3-Diiodobenzene (lacking the tert-butyl group) and tert-Butylbenzene (lacking the iodine substitutions).
| Vibrational Mode / Functional Group | 1-tert-butyl-3,5-diiodobenzene | Alternative A: 1,3-Diiodobenzene | Alternative B: tert-Butylbenzene |
| Aliphatic C-H Stretch | ~2960, 2870 cm⁻¹ | Absent | ~2960, 2870 cm⁻¹ |
| Aromatic C-H Stretch | ~3080–3050 cm⁻¹ | ~3080–3050 cm⁻¹ | ~3080–3030 cm⁻¹ |
| t-Butyl Umbrella Split | ~1395 & 1365 cm⁻¹ | Absent | ~1395 & 1365 cm⁻¹ |
| Aromatic OOP Bend | ~860–820 cm⁻¹ (1,3,5-trisub) | ~770 & 680 cm⁻¹ (1,3-disub) | ~760 & 700 cm⁻¹ (Mono-sub) |
| C-I Stretch | < 600 cm⁻¹ (Strong) | < 600 cm⁻¹ (Strong) | Absent |
Insight: The presence of the 1395/1365 cm⁻¹ split definitively rules out 1,3-Diiodobenzene, while the shift of the OOP bend to the 860–820 cm⁻¹ range confirms the 1,3,5-substitution pattern, ruling out the mono-substituted tert-Butylbenzene.
Experimental Protocol: High-Fidelity ATR-FTIR Analysis
To ensure a self-validating system, researchers should utilize Attenuated Total Reflectance (ATR) FTIR, which eliminates the moisture interference often seen in KBr pellet preparation[4].
Step-by-Step Methodology:
-
System Purge & Background Acquisition: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (16–64 scans, 4 cm⁻¹ resolution) in an ambient or nitrogen-purged environment to establish a baseline[5].
-
Sample Application: Place 1–2 mg of solid 1-tert-butyl-3,5-diiodobenzene directly onto the center of the ATR crystal[4].
-
Pressure Application (Self-Validation Step): Lower the ATR pressure anvil. Crucial Check: Monitor the live spectral preview. Increase pressure until the peak intensities stabilize. If the baseline begins to slope artificially, the pressure is too high, causing crystal deformation or sample crushing.
-
Data Acquisition: Execute the scan from 4000 cm⁻¹ down to 400 cm⁻¹. Ensure the signal-to-noise ratio is optimized by utilizing a minimum of 32 scans[5].
-
Deconvolution & Verification: Apply a baseline correction algorithm. Verify the presence of the triad of peaks: the t-butyl split, the 1,3,5-OOP bend, and the low-frequency C-I stretch.
-
Cleaning: Wipe the crystal with a lint-free tissue soaked in isopropanol or methanol, followed by a dry wipe to prevent cross-contamination[4].
Workflow Visualization: Spectral Logic Tree
The following diagram maps the logical decision tree a spectroscopist must follow to confirm the identity of 1-tert-butyl-3,5-diiodobenzene based on its IR spectrum.
Caption: Logical decision tree for the definitive IR spectral identification of 1-tert-butyl-3,5-diiodobenzene.
References
-
FTIR Principles and Sample Preparation. LPD Lab Services Ltd. Retrieved from:[Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell Analytical. Retrieved from:[Link]
-
Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Labindia Analytical. Retrieved from: [Link]
-
Determination of methyl tertiary butyl ether (MTBE) in gasoline by Raman spectroscopy. DTU Kemi. Retrieved from:[Link]
-
Synthesis and Characterization of 1,3,5-trisubstituted benzene derivatives. Journal of Global Pharma Technology. Retrieved from:[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 1-Tert-butyl-3,5-diiodobenzene
As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a system of applied physical chemistry. When handling 1-Tert-butyl-3,5-diiodobenzene , we are working with a heavily halogenated, sterically hindered aromatic compound. Its unique molecular architecture—specifically the bulky tert-butyl group combined with two heavy iodine atoms—dictates its high lipophilicity, its interaction with biological tissues, and its environmental persistence.
Generic safety advice is insufficient for advanced drug development and synthetic workflows. This guide provides a causality-driven, self-validating operational framework to ensure absolute safety and logistical precision in your laboratory.
Part 1: Physicochemical Hazard Profile
To design an effective safety protocol, we must first quantify the physical realities of the compound. The following data forms the baseline for our Personal Protective Equipment (PPE) and handling strategies.
Table 1: Quantitative Properties & Storage Parameters
| Property | Value | Source |
|---|---|---|
| Chemical Name | 1-Tert-butyl-3,5-diiodobenzene | [1] |
| CAS Registry Number | 148209-54-5 | [1] |
| Molecular Formula | C10H12I2 | [1] |
| Molecular Weight | 386.01 g/mol | [1] |
| Density | 1.9 ± 0.1 g/cm³ | [2] |
| Boiling Point | 321.1 ± 22.0 °C (at 760 mmHg) | [2] |
| Storage Conditions | Dark place, sealed, dry, 2-8°C |[1] |
Table 2: GHS Hazard Causality Matrix
| GHS Code | Hazard Description | Mechanistic Causality & Risk Profile |
|---|---|---|
| H302 | Harmful if swallowed | Systemic toxicity driven by rapid gastrointestinal absorption of the lipophilic aromatic ring[1]. |
| H315 | Causes skin irritation | High lipophilicity enables the compound to strip dermal lipids and rapidly penetrate the epidermal layer[1]. |
| H319 | Causes serious eye irritation | Direct particulate contact causes severe mucosal inflammation and potential corneal micro-abrasions[1]. |
| H332 | Harmful if inhaled | Airborne dust/aerosols bypass upper respiratory defenses, leading to alveolar irritation[1]. |
| H335 | May cause respiratory irritation | Halogenated dust acts as a severe bronchial irritant, triggering acute coughing and airway constriction[1]. |
Part 2: Causality-Driven PPE Matrix
We do not wear PPE simply because a Safety Data Sheet (SDS) mandates it; we select specific materials based on the chemical's physical properties.
-
Hand Protection (Double-Gloving): The tert-butyl group significantly increases the molecule's solubility in non-polar environments, meaning it can permeate thin, standard-issue latex gloves.
-
Directive: Use heavy-duty Nitrile gloves. The outer glove must have a minimum thickness of 0.14 mm, and the inner glove 0.11 mm. If the outer glove is contaminated, it must be removed and replaced immediately to prevent breakthrough.
-
-
Ocular & Facial Protection: Due to the severe eye irritation hazard (H319)[1], standard safety glasses with side shields leave vulnerability to aerosolized dust.
-
Directive: Snug-fitting, indirect-vented chemical splash goggles are mandatory. If scaling the reaction >50g, a full-face shield must be worn over the goggles.
-
-
Respiratory Defense: Handling solid halogenated benzenes carries a high risk of dust generation (H332, H335)[1].
-
Directive: All handling must occur inside a certified chemical fume hood. If weighing outside a hood is strictly unavoidable due to balance placement, a NIOSH-approved N95 or P100 particulate respirator is required[3].
-
Part 3: Self-Validating Standard Operating Procedure (SOP)
A robust protocol must be self-validating—meaning every critical action contains a built-in verification step before the researcher is allowed to proceed.
Phase 1: Environmental & Equipment Validation
-
Action: Prepare the workspace within a Class II chemical fume hood.
-
Validation Check: Verify the digital airflow monitor. Do not unseal the 1-Tert-butyl-3,5-diiodobenzene container unless the airflow is confirmed to be actively pulling between 80–100 FPM (Feet Per Minute).
Phase 2: PPE Donning & Integrity Verification
-
Action: Don a flame-resistant lab coat, chemical splash goggles, and double nitrile gloves.
-
Validation Check: Perform an inflation test on the outer gloves (roll the cuff to trap air and squeeze). Proceed only if the glove holds pressure, confirming the absence of micro-punctures.
Phase 3: Material Transfer & Weighing
-
Action: Remove the chemical from 2-8°C storage[1]. Use an anti-static weighing boat and a clean stainless-steel spatula to transfer the solid.
-
Validation Check: Observe the powder's behavior. If static electricity causes the powder to aerosolize or cling to the spatula, immediately stop. Ground the equipment or use a static eliminator before proceeding to prevent inhalation exposure[3].
Phase 4: Post-Handling Decontamination
-
Action: Seal the primary container, purge with inert gas if required by your specific synthetic step, and return to cold storage (2-8°C, protected from light)[1]. Wipe down the balance and fume hood surface with isopropanol, followed by a soap and water wash.
-
Validation Check: Visually inspect the work area under a bright, direct light source. The area is only considered decontaminated when zero crystalline residue is visible.
Part 4: Spill Response & Decontamination Pathway
In the event of a spill, the primary risk is the aerosolization of the diiodobenzene dust and subsequent inhalation or dermal contact.
Decision matrix for 1-Tert-butyl-3,5-diiodobenzene spill response and decontamination.
Part 5: Waste Management & Environmental Compliance
Halogenated aromatic compounds cannot be disposed of in standard organic waste streams. Under EPA and RCRA frameworks, these compounds require specialized handling due to their environmental persistence, bioaccumulation potential, and the severe risk of generating toxic hydrogen iodide (HI) gas during improper combustion[3],[4].
-
Waste Classification: 1-Tert-butyl-3,5-diiodobenzene must be strictly segregated into designated "Halogenated Organic Waste" streams[5]. Mixing this with non-halogenated solvents can cause dangerous reactions or violate disposal facility acceptance criteria.
-
Containerization: Place all contaminated consumables (weighing boats, outer gloves, wipes) and chemical waste into clearly labeled, chemically compatible, leak-proof containers (e.g., High-Density Polyethylene - HDPE)[5].
-
Final Disposal: The only acceptable method for the final destruction of halogenated aromatic waste is high-temperature incineration in a permitted hazardous waste facility equipped with acid-gas scrubbers[5]. This ensures the complete cleavage of the carbon-iodine bonds while capturing the resulting HI gas before it can be released into the atmosphere.
References
-
Title: 1-(tert-Butyl)-3,5-diiodobenzene - Achmem Source: achmem.com URL: 1
-
Title: 1-tert-butyl-3,5-diiodobenzene: Chemical & Physical Properties Source: chemsrc.com URL: 2
-
Title: SAFETY DATA SHEET: 1,2-Diiodobenzene Source: fishersci.com URL: 3
-
Title: Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene Source: benchchem.com URL: 5
-
Title: Land Disposal Restrictions for F001-F005 Solvent Wastes Source: epa.gov URL: 4
Sources
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
